molecular formula C11H4N4O2 B1682091 Smer3 CAS No. 67200-34-4

Smer3

Cat. No.: B1682091
CAS No.: 67200-34-4
M. Wt: 224.17 g/mol
InChI Key: SFSSAKVWCKFRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-42773 is an aromatic ketone.

Properties

IUPAC Name

13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSSAKVWCKFRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340952
Record name SMER3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67200-34-4
Record name SMER3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Smer3 Action in Yeast: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Smer3, a small molecule inhibitor of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex in Saccharomyces cerevisiae. This compound was identified in a chemical genetics screen as an enhancer of rapamycin's growth-inhibitory effects, highlighting its connection to the Target of Rapamycin (TOR) signaling pathway. The core of this compound's mechanism lies in its specific inhibition of the SCFMet30 complex, leading to downstream effects on protein ubiquitination and gene expression. This document details the molecular interactions, signaling pathways, and key experimental findings related to this compound's function in yeast, providing a valuable resource for researchers in cell biology, drug discovery, and proteomics.

Introduction

The ubiquitin-proteasome system is a critical regulatory network in eukaryotic cells, controlling a vast array of cellular processes through the targeted degradation of proteins. E3 ubiquitin ligases, the substrate-recognition components of this system, represent a promising class of targets for therapeutic intervention. The Skp1-Cullin-F-box (SCF) family is one of the largest families of E3 ligases, characterized by a modular architecture consisting of Skp1, Cullin (Cdc53 in yeast), an F-box protein that confers substrate specificity, and the RING-finger protein Hrt1 (also known as Roc1 or Rbx1).

This compound (Small Molecule Enhancer of Rapamycin 3) emerged from a phenotypic screen designed to identify compounds that potentiate the anti-proliferative effects of rapamycin, an inhibitor of the TOR kinase. Subsequent studies revealed that this compound selectively targets the SCFMet30 E3 ubiquitin ligase complex in yeast. This guide will delve into the precise mechanism by which this compound exerts its inhibitory effect and the resulting cellular consequences.

This compound's Molecular Target and Binding

The direct molecular target of this compound in yeast is the F-box protein Met30. This compound binds to Met30, thereby interfering with its association with Skp1, a crucial scaffold protein within the SCF complex. This disruption of the Met30-Skp1 interaction effectively inactivates the SCFMet30 ligase.

Quantitative Data on this compound Activity

While specific IC50 or Ki values for the inhibition of SCFMet30 by this compound are not extensively reported in the primary literature, the effective concentrations used in various in vivo and in vitro assays provide an indication of its potency.

ParameterValue/ConcentrationCell/Assay TypeReference
In Vivo Inhibition of Met4 Ubiquitination 0 - 60 µMS. cerevisiae cells
Diminished Met30-Skp1 Interaction 30 µMS. cerevisiae cells
Upregulation of Methionine Biosynthesis Genes 5 µMS. cerevisiae cells
Significant Inhibition of SCFMet30 in vitro 30 - 100 µMIn vitro ubiquitination assay

Mechanism of Action: Inhibition of SCFMet30-Mediated Ubiquitination

The primary biochemical consequence of this compound action is the inhibition of the ubiquitination of SCFMet30 substrates. The best-characterized substrate of SCFMet30 in yeast is the transcription factor Met4.

The SCFMet30-Met4 Signaling Pathway

Under normal conditions, SCFMet30 mediates the ubiquitination of Met4. This ubiquitination does not lead to the degradation of Met4 but rather inhibits its transcriptional activity. This compound, by disrupting the SCFMet30 complex, prevents the ubiquitination of Met4. Hypo-ubiquitinated Met4 is transcriptionally active, leading to the increased expression of genes involved in the methionine biosynthesis pathway.

SCF_Met30_Pathway cluster_SCF SCF Complex Assembly cluster_this compound This compound Intervention cluster_downstream Downstream Effects Skp1 Skp1 Met30 Met30 (F-box protein) Skp1->Met30 Binds Cdc53 Cdc53 (Cullin) Skp1->Cdc53 Binds Met4 Met4 (Transcription Factor) Met30->Met4 Ubiquitinates Hrt1 Hrt1 (RING) Cdc53->Hrt1 Binds This compound This compound This compound->Met30 Binds and Inhibits Met30-Skp1 Interaction Ub_Met4 Ubiquitinated Met4 (Inactive) Met4->Ub_Met4 Met_Genes Methionine Biosynthesis Genes Met4->Met_Genes Activates Transcription CoIP_Workflow start Yeast Culture (Myc-Met30) treatment Treatment start->treatment This compound This compound (30 µM) treatment->this compound dmso DMSO (Control) treatment->dmso lysis Cell Lysis and Clarification This compound->lysis dmso->lysis ip Immunoprecipitation (anti-Myc) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution analysis SDS-PAGE and Western Blot (anti-Skp1) elution->analysis result Assess Skp1 Co-precipitation analysis->result

The Cellular Target of Smer3: A Technical Guide to a Selective SCF E3 Ubiquitin Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smer3, a small molecule enhancer of rapamycin, has been identified as a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3][4] Specifically, this compound targets the F-box protein Met30 in yeast, a component of the SCFMet30 complex, thereby modulating cellular processes such as transcription and cell-cycle control.[2][4][5] This technical guide provides an in-depth overview of the cellular target of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

The Cellular Target of this compound: SCFMet30 E3 Ubiquitin Ligase

This compound's primary cellular target is the SCFMet30 E3 ubiquitin ligase complex.[1][2][3][5] The SCF complex is a multi-protein E3 ubiquitin ligase that plays a crucial role in targeting substrate proteins for ubiquitination and subsequent proteasomal degradation. The specificity of the SCF complex is determined by the F-box protein, which acts as a receptor for the substrate. In the case of SCFMet30, the F-box protein is Met30.

This compound exerts its inhibitory effect by directly binding to the F-box protein Met30.[4][5] This interaction sterically hinders the association of Met30 with Skp1, a core component of the SCF complex.[1][4][5] By preventing the assembly of a functional SCFMet30 ligase, this compound blocks the ubiquitination of its substrates, such as the transcription factor Met4.[1][2] This inhibition of Met4 ubiquitination leads to the upregulation of methionine biosynthesis genes.[2][3]

The specificity of this compound is a key attribute, as it has been shown to inhibit SCFMet30 without affecting the closely related SCFCdc4 complex.[4] This selectivity makes this compound a valuable tool for studying the specific functions of the SCFMet30 pathway and a potential starting point for the development of targeted therapeutics.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Parameter Value Cell Line/System Description Reference
IC501 μMA549 (human lung carcinoma)Cytotoxicity assessed as a reduction in cell viability after 72 hours.[1]
Effective Concentration30-100 μMIn vitro and cell-based assaysConcentration range for significant inhibition of SCFMet30.[5]
Effective Concentration5 μMYeast cellsUpregulation of methionine biosynthesis genes.[2][3]
Treatment Concentration0-60 μMYeast cellsBlockage of Met4 ubiquitination.[1]

Key Experimental Protocols

The identification and characterization of this compound's cellular target involved several key experimental approaches. The following are detailed methodologies adapted from the primary literature.

In Vivo Ubiquitination Assay in Yeast

Objective: To determine the effect of this compound on the ubiquitination of Met4, a known substrate of SCFMet30, in yeast cells.

Methodology:

  • Yeast Culture: Wild-type yeast cells are cultured in YPDA medium to the mid-logarithmic growth phase.

  • This compound Treatment: The cell culture is divided into aliquots, and treated with varying concentrations of this compound (e.g., 0, 15, 30, 60 μM) or a vehicle control (DMSO) for 45 minutes.

  • Protein Extraction: Cells are harvested by centrifugation, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Equal amounts of total protein from each treatment group are resolved by SDS-PAGE.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

    • The membrane is incubated with a primary antibody specific for Met4. Ubiquitinated forms of Met4 can be detected as higher molecular weight bands.

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to ubiquitinated Met4 is compared across the different this compound concentrations to determine the dose-dependent inhibitory effect.

In Vitro SCFMet30 Ubiquitination Assay

Objective: To directly assess the inhibitory effect of this compound on the enzymatic activity of the purified SCFMet30 complex.

Methodology:

  • Protein Purification: Recombinant components of the SCFMet30 complex (Skp1, Cul1, Roc1, and Met30) and the substrate Met4, as well as E1 and E2 enzymes, are expressed and purified.

  • Reaction Mixture Preparation: The in vitro ubiquitination reaction is assembled in a buffer containing ATP, ubiquitin, purified E1, E2 (Cdc34), and the SCFMet30 complex.

  • This compound Incubation: this compound at various concentrations is added to the reaction mixtures, with a DMSO control.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, Met4.

  • Incubation and Termination: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C) and then terminated by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: The reaction products are analyzed by Western blotting using an anti-Met4 antibody to visualize the ubiquitination of Met4.

  • Analysis: The amount of ubiquitinated Met4 is quantified to determine the IC50 of this compound for SCFMet30 inhibition.

Co-immunoprecipitation of Met30 and Skp1

Objective: To investigate whether this compound disrupts the interaction between Met30 and Skp1 in vivo.

Methodology:

  • Yeast Strain: A yeast strain expressing endogenously Myc-tagged Met30 is used.

  • Cell Treatment: The yeast cells are grown to mid-log phase and treated with either DMSO (vehicle control) or a high concentration of this compound (e.g., 30 μM) for 30 minutes.

  • Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with anti-Myc antibody-conjugated beads to immunoprecipitate Met30 and its interacting partners.

  • Washing: The beads are washed several times to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads, resolved by SDS-PAGE, and analyzed by Western blotting using antibodies against both the Myc-tag (to confirm Met30 pulldown) and Skp1.

  • Analysis: The amount of Skp1 that co-immunoprecipitates with Met30 is compared between the this compound-treated and control samples to determine if this compound disrupts their interaction.

Visualizations

Signaling Pathway Diagram

SCF_Smer3_Pathway cluster_SCF SCF Complex Assembly cluster_Ub Ubiquitination Cascade Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Rbx1 Rbx1 Cul1->Rbx1 Substrate Met4 (Substrate) Rbx1->Substrate Ubiquitination Met30 Met30 (F-box) Met30->Skp1 Binding Met30->Substrate Recognition E1 E1 E2 E2 E1->E2 Ub Transfer E2->Rbx1 Ub Transfer Ub Ubiquitin Ub_Substrate Ubiquitinated Met4 Proteasome Proteasome Degradation Ub_Substrate->Proteasome This compound This compound This compound->Met30

Caption: Mechanism of this compound inhibition of the SCFMet30 E3 ubiquitin ligase complex.

Experimental Workflow Diagram

Smer3_Discovery_Workflow cluster_screening High-Throughput Screening cluster_validation In Vivo Target Validation cluster_biochemical Biochemical Characterization cluster_conclusion Conclusion screen Yeast-based chemical genetics screen for enhancers of rapamycin hits Identification of this compound screen->hits in_vivo_ub In Vivo Ubiquitination Assay (Met4 ubiquitination) hits->in_vivo_ub genetic_interaction Genetic Interaction Analysis (this compound resistance in met4Δ cells) hits->genetic_interaction in_vitro_ub In Vitro Ubiquitination Assay (Purified SCF components) in_vivo_ub->in_vitro_ub binding_assay Co-immunoprecipitation (Met30-Skp1 interaction) genetic_interaction->binding_assay in_vitro_ub->binding_assay direct_binding Direct Binding Assay (this compound to Met30) binding_assay->direct_binding conclusion This compound is a selective inhibitor of SCF-Met30 E3 ubiquitin ligase direct_binding->conclusion

Caption: Experimental workflow for the identification and validation of this compound's cellular target.

Conclusion

This compound is a potent and selective inhibitor of the SCFMet30 E3 ubiquitin ligase. Its mechanism of action, which involves the direct binding to the F-box protein Met30 and the subsequent disruption of the SCF complex, is well-characterized. The specificity of this compound for SCFMet30 over other SCF complexes makes it an invaluable chemical probe for dissecting the roles of this particular E3 ligase in cellular physiology and disease. For drug development professionals, this compound represents a promising lead compound for the development of novel therapeutics targeting the ubiquitin-proteasome system, particularly in the context of diseases where the SCFMet30 pathway is dysregulated. The data and protocols presented in this guide offer a comprehensive resource for researchers working with or interested in the cellular functions and therapeutic potential of this compound.

References

Smer3: A Targeted Inhibitor of the SCFMet30 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The ubiquitin-proteasome system is a cornerstone of cellular regulation, and its dysregulation is implicated in a multitude of diseases, including cancer. The Skp1-Cullin-F-box (SCF) family of E3 ubiquitin ligases represents a significant class of enzymes within this system, responsible for substrate recognition and subsequent ubiquitination. The specificity of these ligases makes them attractive targets for therapeutic intervention. This whitepaper provides a comprehensive technical overview of Smer3 (Small Molecule Enhancer of Rapamycin 3), a selective inhibitor of the SCFMet30 ubiquitin ligase. We will delve into its mechanism of action, provide a summary of its quantitative data, detail key experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the targeted modulation of the ubiquitin-proteasome system.

Introduction to SCFMet30 and this compound

The SCFMet30 complex is an E3 ubiquitin ligase that plays a crucial role in the regulation of cellular processes such as transcription, cell-cycle control, and immune response.[1] In yeast, SCFMet30 is a key regulator of sulfur metabolism and cell cycle progression through the ubiquitination of the transcription factor Met4.[2][3] The complex is composed of four core subunits: Skp1, Cullin (Cdc53 in yeast), the F-box protein Met30, and the RING-finger protein Hrt1. Met30 serves as the substrate receptor, conferring specificity to the ligase complex.[2]

This compound was identified through a chemical genetics screen for small molecules that enhance the growth-inhibitory effects of rapamycin, an inhibitor of the TOR (Target of Rapamycin) kinase.[4] Further investigation revealed that this compound is a selective inhibitor of the SCFMet30 ubiquitin ligase.[4][5] Its ability to specifically target a single member of the large SCF family highlights the potential for developing highly selective drugs against components of the ubiquitin-proteasome system.[4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on SCFMet30 through a direct interaction with the F-box protein, Met30.[4] This binding disrupts the association between Met30 and Skp1, a critical interaction for the assembly and function of the SCF complex.[6][7] By preventing the incorporation of Met30 into the SCF scaffold, this compound effectively inactivates the ligase, leading to the stabilization of its substrates, most notably the transcription factor Met4.[1][7] The accumulation of non-ubiquitinated Met4 results in the upregulation of methionine biosynthesis genes.[1][8] Importantly, this compound has been shown to be highly selective for SCFMet30, with little to no inhibitory activity against other closely related SCF complexes, such as SCFCdc4.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. While a specific IC50 value for the direct inhibition of SCFMet30 E3 ligase activity or a binding affinity (Kd) has not been explicitly reported in the reviewed literature, the concentrations required for various in vitro and in vivo effects provide a valuable reference for its potency.

ParameterValueAssay/ContextReference
In Vivo Concentration for Met4 Ubiquitination Blockade 0 - 60 µMTreatment of yeast cells followed by Western blot analysis of Met4 ubiquitination status.[5]
In Vivo Concentration for Met30-Skp1 Interaction Disruption 30 µMTreatment of yeast cells expressing 13Myc-tagged Met30, followed by immunoprecipitation and Western blot for Skp1.[6]
In Vitro Concentration for Met4 Ubiquitination Inhibition Dose-dependentIn vitro ubiquitination assay with purified SCFMet30 components. Significant inhibition is typically seen at 30-100 µM.[2][5][9]
Concentration for Upregulation of Methionine Biosynthesis Genes 5 µMTreatment of yeast cells and analysis of gene expression.[1][8]
IC50 for Cell Cycle Arrest 10 - 30 µMAnalysis of cell cycle progression in treated cells.[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an SCFMet30 inhibitor. These protocols are reconstructed based on published literature and are intended to serve as a guide.

In Vitro Ubiquitination Assay

This assay is designed to directly assess the inhibitory effect of this compound on the ubiquitination of a substrate (e.g., Met4) by the SCFMet30 complex.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (e.g., Cdc34)

  • Purified SCFMet30 complex (co-expressed and purified)

  • Purified substrate (e.g., Met4)

  • Ubiquitin

  • ATP

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the substrate (e.g., anti-Met4) and ubiquitin

Procedure:

  • Prepare the ubiquitination reaction mixtures in microcentrifuge tubes. For each reaction, combine the E1 enzyme, E2 enzyme, ubiquitin, and the substrate in the ubiquitination reaction buffer.

  • Add this compound to the treatment tubes at various final concentrations. Add an equivalent volume of DMSO to the control tube.

  • Pre-incubate the reactions with this compound or DMSO for 20 minutes at room temperature to allow for inhibitor binding.

  • Add the purified SCFMet30 complex to each reaction tube.

  • Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Perform a Western blot analysis using an antibody against the substrate to detect the appearance of higher molecular weight, ubiquitinated forms of the substrate. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

  • Quantify the amount of un-ubiquitinated substrate to determine the extent of inhibition by this compound.

Co-Immunoprecipitation (Co-IP) to Assess Met30-Skp1 Interaction

This protocol is used to determine if this compound disrupts the interaction between Met30 and Skp1 in vivo.

Materials:

  • Yeast strain expressing an epitope-tagged version of Met30 (e.g., 13Myc-Met30)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Antibody against the epitope tag (e.g., anti-Myc)

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against Skp1 and the epitope tag

Procedure:

  • Grow the yeast culture to mid-log phase.

  • Treat one aliquot of the culture with this compound (e.g., 30 µM) and another with an equivalent volume of DMSO for 30 minutes at 30°C.

  • Harvest the cells by centrifugation and wash with ice-cold water.

  • Lyse the cells in yeast lysis buffer using glass beads or a sonicator.

  • Clarify the lysates by centrifugation to remove cell debris.

  • Incubate the clarified lysates with an anti-Myc antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and continue the incubation for another 1-2 hours.

  • Pellet the beads by centrifugation and wash them three times with wash buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot analysis using an anti-Skp1 antibody to detect the co-immunoprecipitated Skp1. Use the anti-Myc antibody to confirm the immunoprecipitation of Met30. A significant reduction in the Skp1 signal in the this compound-treated sample indicates disruption of the Met30-Skp1 interaction.

Differential Scanning Fluorimetry (DSF) for Direct Binding

DSF is a biophysical technique used to assess the direct binding of a small molecule to a protein by measuring changes in the protein's thermal stability.

Materials:

  • Purified Met30-Skp1 complex

  • Purified Skp1 alone (as a control)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • SYPRO Orange dye

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • A real-time PCR instrument capable of performing a thermal melt curve

Procedure:

  • Prepare a series of dilutions of this compound in DSF buffer. Also, prepare a DMSO control.

  • In a 384-well PCR plate, add the purified Met30-Skp1 complex or Skp1 alone to each well.

  • Add the this compound dilutions or DMSO to the respective wells.

  • Add SYPRO Orange dye to each well.

  • Seal the plate and centrifuge briefly to mix the components.

  • Place the plate in the real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm of the Met30-Skp1 complex in the presence of this compound, but not for Skp1 alone, indicates a direct and specific binding of this compound to the Met30-Skp1 complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the SCFMet30 signaling pathway, the mechanism of this compound inhibition, and the workflows of the key experimental protocols.

SCFMet30_Signaling_Pathway cluster_SCF SCFMet30 Complex Skp1 Skp1 Cullin Cullin (Cdc53) Skp1->Cullin Hrt1 Hrt1 (RING) Cullin->Hrt1 Met30 Met30 (F-box) Met30->Skp1 Ub Ubiquitin Met30->Ub Hrt1->Ub Met4 Met4 (Transcription Factor) Met4->Met30 Substrate Recognition MET_genes Methionine Biosynthesis Genes Met4->MET_genes Transcription Activated Ub->Met4 Ubiquitination Met4_Ub Ubiquitinated Met4 (Inactive) Met4_Ub->MET_genes Transcription Repressed

Caption: The SCFMet30 signaling pathway leading to Met4 ubiquitination and transcriptional regulation.

Smer3_Mechanism_of_Action cluster_SCF_active Active SCFMet30 cluster_SCF_inactive Inactive Complex Met30_active Met30 Skp1_active Skp1 Met30_active->Skp1_active Binding Met30_bound Met30 This compound This compound This compound->Met30_active Binds to Met30 This compound->Skp1_active Blocks Interaction Met4_stable Met4 Stabilized Met30_bound->Met4_stable Leads to Skp1_free Skp1 MET_genes_on MET Gene Transcription Met4_stable->MET_genes_on

Caption: this compound inhibits SCFMet30 by binding to Met30 and disrupting its interaction with Skp1.

Experimental_Workflow_CoIP start Yeast Culture (Myc-Met30) treat Treat with this compound or DMSO start->treat lyse Cell Lysis treat->lyse ip Immunoprecipitation (anti-Myc) lyse->ip wash Wash Beads ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (anti-Skp1) sds_page->western result Analyze Skp1 Signal western->result

Caption: Workflow for Co-Immunoprecipitation to assess this compound's effect on Met30-Skp1 interaction.

Conclusion and Future Directions

This compound represents a significant discovery in the field of ubiquitin ligase inhibitors, demonstrating that specific targeting of individual SCF complexes is an achievable goal. Its well-defined mechanism of action, involving the disruption of a key protein-protein interaction within the SCFMet30 complex, provides a solid foundation for the rational design of more potent and selective inhibitors. The potential for this compound and its analogs in cancer therapy, particularly in combination with other targeted agents like rapamycin, warrants further investigation. Future research should focus on elucidating the precise binding mode of this compound on Met30, which could be achieved through structural biology studies. Additionally, the development of more sensitive and quantitative assays to determine the IC50 and binding affinity of this compound and its derivatives will be crucial for advancing these compounds in the drug discovery pipeline. The methodologies and data presented in this whitepaper provide a valuable starting point for researchers and drug developers aiming to explore the therapeutic potential of inhibiting the SCFMet30 ubiquitin ligase.

References

The Discovery and Identification of Smer3: A Selective Inhibitor of the SCF-Met30 E3 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of Smer3, a small molecule enhancer of rapamycin (SMER) that selectively inhibits the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase. This document details the experimental protocols utilized in its identification and characterization, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Discovery of this compound through a Yeast-Based Chemical Genetics Screen

This compound was identified from a high-throughput chemical genetics screen designed to find small molecules that enhance the anti-proliferative effects of rapamycin in yeast (Saccharomyces cerevisiae)[1]. Rapamycin is a well-known inhibitor of the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and is often hyperactivated in cancers. The screen aimed to identify compounds that could potentiate the growth-inhibitory effects of a sub-optimal concentration of rapamycin.

High-Throughput Screening Protocol

The primary screen was conducted in a 384-well plate format using a wild-type yeast strain (EGY48 or BY4741).

Experimental Workflow: High-Throughput Screening for this compound Discovery

G cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation Yeast Yeast Culture (EGY48/BY4741) Dispense Dispense Yeast/Media Suspension into 384-well Assay Plates Yeast->Dispense Media YPDA Medium + 100 nM Rapamycin Media->Dispense Library Small Molecule Library (in 384-well plates) Transfer Transfer Compounds from Library to Assay Plates (50-100 nL per well) Library->Transfer Dispense->Transfer Incubate Incubate at 30°C for up to 5 days Transfer->Incubate Score Visually Score for Enhanced Growth Inhibition Incubate->Score Retest Retest Positive Hits Score->Retest DoseResponse Dose-Response Analysis Retest->DoseResponse Identify Identify this compound DoseResponse->Identify

Caption: Workflow for the yeast-based high-throughput screen to identify this compound.

Protocol Details:

  • Yeast Strain and Growth Conditions: Wild-type rapamycin-sensitive yeast strains (EGY48 or BY4741) were cultured in YPDA medium.

  • Assay Preparation: Yeast cells were inoculated into YPDA medium containing a final concentration of 100 nM rapamycin. This cell suspension was then dispensed into 384-well microplates.

  • Compound Transfer: A small molecule library was transferred to the assay plates using a 384-pin array, delivering approximately 50-100 nL of each compound per well.

  • Incubation and Scoring: The assay plates were incubated at 30°C, and yeast growth was monitored visually over five days. Compounds that enhanced the growth-inhibitory effect of rapamycin were identified as "hits."

  • Hit Confirmation: Positive hits were retested to confirm their activity.

This compound Selectively Inhibits the SCFMet30 E3 Ubiquitin Ligase

Further investigations revealed that this compound's mechanism of action involves the specific inhibition of the SCFMet30 E3 ubiquitin ligase complex. This was demonstrated through both in vivo and in vitro experiments.

In Vivo Inhibition of Met4 Ubiquitination

The SCFMet30 complex targets the transcription factor Met4 for ubiquitination. In yeast cells, treatment with this compound was shown to block the ubiquitination of Met4 in a dose-dependent manner.

Experimental Protocol: In Vivo Ubiquitination Assay

  • Yeast Culture and Treatment: Yeast cells were grown to mid-log phase in YPDA medium. The cultures were then treated with varying concentrations of this compound (0-60 µM) or a DMSO vehicle control for 45 minutes.

  • Protein Extraction: Total protein was extracted from the yeast cells.

  • Western Blot Analysis: The ubiquitination status of Met4 was assessed by Western blot. Ubiquitinated forms of Met4 exhibit a characteristic mobility shift.

In Vitro Inhibition of SCFMet30 Activity

To confirm direct inhibition, an in vitro ubiquitination assay was performed using purified components.

Experimental Protocol: In Vitro Ubiquitination Assay

  • Protein Expression and Purification: The components of the SCFMet30 and a control SCFCdc4 E3 ligase complex were expressed in and purified from insect cells. The substrate, Met4, was also expressed and purified.

  • Reaction Mixture: The purified SCFMet30 or SCFCdc4 complex was combined with E1 activating enzyme, E2 conjugating enzyme (Cdc34), ubiquitin, ATP, and the substrate Met4 or Sic1 (for SCFCdc4).

  • This compound Treatment: The reaction mixtures were pre-incubated with various concentrations of this compound or DMSO.

  • Reaction Initiation and Analysis: The ubiquitination reaction was initiated and allowed to proceed. The reaction products were then analyzed by Western blot to detect ubiquitinated substrates.

Quantitative Data: this compound Inhibition of SCFMet30

ParameterValueConditions
Inhibition of Met4 Ubiquitination Dose-dependentIn vitro ubiquitination assay
Concentration Range for in vivo inhibition 0 - 60 µMYeast cell culture

Note: Specific IC50 values for the in vitro inhibition were not explicitly provided in the primary literature.

Mechanism of Action: this compound Disrupts the SCFMet30 Complex

This compound exerts its inhibitory effect by directly targeting the F-box protein Met30 and preventing its interaction with the core SCF complex.

Disruption of the Met30-Skp1 Interaction

The interaction between the F-box protein Met30 and the Skp1 component of the SCF complex is crucial for the ligase's activity. Co-immunoprecipitation experiments demonstrated that this compound treatment diminishes this interaction in vivo.

Experimental Protocol: Co-Immunoprecipitation

  • Yeast Strain and Treatment: A yeast strain expressing endogenously Myc-tagged Met30 was grown and treated with 30 µM this compound or DMSO for 30 minutes.

  • Cell Lysis: Yeast cells were lysed in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The Myc-tagged Met30 was immunoprecipitated from the cell lysates using an anti-Myc antibody coupled to beads.

  • Western Blot Analysis: The immunoprecipitated complexes were analyzed by Western blot for the presence of Skp1.

Signaling Pathway: SCFMet30 Ubiquitination and its Inhibition by this compound

G cluster_pathway SCF-Met30 Pathway Met30 Met30 (F-box protein) Skp1 Skp1 Met30->Skp1 Binds Cullin Cullin Skp1->Cullin Rbx1 Rbx1 Cullin->Rbx1 Met4 Met4 (Substrate) Ub_Met4 Ubiquitinated Met4 Met4->Ub_Met4 Ubiquitination by SCF-Met30 Ub Ubiquitin Ub->Met4 This compound This compound This compound->Met30 Binds to This compound->Met30 Inhibits Assembly

Caption: this compound inhibits the SCF-Met30 E3 ligase by binding to Met30 and preventing its assembly into the functional complex, thereby blocking the ubiquitination of the substrate Met4.

Conclusion

This compound was discovered through a robust yeast-based chemical genetics screen and was subsequently identified as a specific inhibitor of the SCFMet30 E3 ubiquitin ligase. Its mechanism of action involves the direct binding to the F-box protein Met30, leading to the disruption of the SCFMet30 complex and the subsequent inhibition of substrate ubiquitination. The identification of this compound provides a valuable chemical tool for studying the SCF E3 ligase family and presents a potential starting point for the development of novel therapeutics that modulate protein degradation pathways, particularly in the context of cancer where the TOR pathway is frequently dysregulated. Further studies to determine the precise binding site of this compound on Met30 and to optimize its potency and selectivity are warranted.

References

Smer3: A Novel Enhancer of Rapamycin Activity Through Targeted Inhibition of the SCF-Met30 E3 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Target of Rapamycin (TOR) signaling pathway is a critical regulator of cell growth and proliferation, and its hyperactivation is a hallmark of many cancers. Rapamycin and its analogs (rapalogs) are established mTOR inhibitors, but their therapeutic efficacy can be limited by feedback mechanisms and incomplete pathway inhibition. This has spurred the search for compounds that can enhance the anti-proliferative effects of rapamycin. This technical guide details the role and mechanism of Smer3, a small molecule identified as a potent enhancer of rapamycin activity. This compound functions by selectively inhibiting the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, specifically the SCF-Met30 isoform in yeast. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: this compound as a Specific Inhibitor of SCF-Met30

This compound was identified through a chemical genetics screen for small-molecule enhancers of rapamycin (SMERs).[1] Its mechanism of action is centered on the specific inhibition of the SCF-Met30 E3 ubiquitin ligase.[1] The SCF complex is a multi-protein E3 ligase that mediates the ubiquitination of various cellular proteins, targeting them for proteasomal degradation. The specificity of the SCF complex is conferred by the F-box protein subunit, which recruits specific substrates. In yeast, the F-box protein Met30 is responsible for the ubiquitination of the transcription factor Met4, a key regulator of methionine biosynthesis.[2]

This compound exerts its inhibitory effect by interfering with the assembly of the SCF-Met30 complex.[1][3] Specifically, this compound diminishes the binding of the F-box protein Met30 to Skp1, a core component of the SCF complex.[2][3] This disruption prevents the recruitment of the substrate Met4 to the SCF core, thereby inhibiting its ubiquitination.[4] This targeted inhibition of SCF-Met30 activity leads to the accumulation of active Met4, which in turn affects cellular processes that are linked to the TOR pathway, ultimately resulting in a synergistic anti-proliferative effect when combined with rapamycin.[1]

Quantitative Data

The following tables summarize the key quantitative data from studies on this compound and its interaction with rapamycin.

Table 1: In Vitro and In Vivo Concentrations of this compound and Rapamycin

CompoundConcentrationApplicationReference
This compound10-30 µMIC50 for cell cycle arrest in yeast
This compound30 µMIn vivo inhibition of Met30-Skp1 interaction in yeast[3]
This compound0-60 µMDose-dependent inhibition of Met4 ubiquitination in yeast cells[4]
Rapamycin200 ng/mlTreatment of yeast cells for synergy studies[5]

Table 2: Effect of this compound on SCF Complex Assembly

TreatmentTarget ProteinEffectMethodReference
30 µM this compoundMet30-Skp1 InteractionDiminished bindingCo-immunoprecipitation & Western Blot[3]
This compoundSkp1-bound F-box proteinsSpecific reduction of Met30 bindingQuantitative Mass Spectrometry (SILAC)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Yeast Cell Viability and Growth Inhibition Assay

This protocol is adapted from general yeast growth assay procedures and specifics mentioned in relevant literature.[6][7]

  • Yeast Strain and Culture Conditions:

    • Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741).

    • Grow yeast in standard YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C with shaking.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of rapamycin in DMSO.

    • The final DMSO concentration in the culture should not exceed 1%.

  • Growth Assay:

    • Inoculate a fresh YPD medium with an overnight culture of yeast to an initial OD600 of ~0.1.

    • Aliquot the cell suspension into a 96-well microplate.

    • Add this compound and/or rapamycin to the wells to achieve the desired final concentrations. Include a DMSO-only control.

    • Incubate the microplate at 30°C in a plate reader with intermittent shaking.

    • Measure the OD600 every 30 minutes for 24-48 hours.

  • Data Analysis:

    • Plot the OD600 values over time to generate growth curves.

    • Calculate the doubling time or the area under the curve to quantify growth inhibition.

    • For synergy analysis, use a checkerboard assay with varying concentrations of both compounds and calculate synergy scores using appropriate software (e.g., CompuSyn).

Co-immunoprecipitation of Skp1 and Met30

This protocol is a composite based on general yeast co-immunoprecipitation procedures and details from studies on SCF-Met30.[2][3][8][9][10]

  • Yeast Cell Culture and Lysis:

    • Grow yeast cells expressing endogenously tagged Met30 (e.g., 13Myc-Met30) to mid-log phase.

    • Treat cells with 30 µM this compound or DMSO for 30 minutes at 30°C.[3]

    • Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitors).

    • Lyse cells by bead beating with glass beads in lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the cleared lysate with anti-Myc antibody-conjugated beads (e.g., agarose or magnetic beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer (lysis buffer with 0.1% Triton X-100).

  • Elution and Western Blotting:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Myc (for Met30) and Skp1.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

In Vitro Ubiquitination Assay

This protocol is based on a general in vitro ubiquitination assay and can be adapted for SCF-Met30.[11][12][13]

  • Reagents:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme (Cdc34), and ubiquitin.

    • Purified SCF-Met30 complex.

    • Recombinant substrate protein (e.g., Met4).

    • ATP-regenerating system.

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, ubiquitin, and purified SCF-Met30 complex in the reaction buffer.

    • Add this compound or DMSO to the reaction mixture and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate protein and the ATP-regenerating system.

  • Reaction and Detection:

    • Incubate the reaction at 30°C for 60-90 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and western blotting using an anti-Met4 antibody to detect ubiquitinated forms of the substrate (which will appear as a ladder of higher molecular weight bands).

Mandatory Visualizations

Signaling Pathways

TOR_SCF_Pathway cluster_TOR TOR Pathway cluster_SCF SCF-Met30 Pathway Nutrients Nutrients / Growth Factors TORC1 TORC1 Nutrients->TORC1 Activates CellGrowth Cell Growth & Proliferation TORC1->CellGrowth Promotes Skp1 Skp1 SCF_Met30 SCF-Met30 Complex Skp1->SCF_Met30 Cullin Cullin Cullin->SCF_Met30 Met30 Met30 (F-box protein) Met30->SCF_Met30 Ub_Met4 Ubiquitinated Met4 SCF_Met30->Ub_Met4 Ubiquitination Met4 Met4 (Transcription Factor) Met4->SCF_Met30 Substrate binding Degradation Proteasomal Degradation Ub_Met4->Degradation Rapamycin Rapamycin Rapamycin->TORC1 Inhibits This compound This compound This compound->Met30 Inhibits binding to Skp1

Caption: Interaction of the TOR and SCF-Met30 pathways with their respective inhibitors.

Experimental Workflow

Experimental_Workflow start Start: Yeast Culture (e.g., Myc-Met30 strain) treatment Treatment: - this compound (30 µM) - DMSO (Control) start->treatment lysis Cell Lysis (Bead Beating) treatment->lysis ip Immunoprecipitation (Anti-Myc Beads) lysis->ip wash Wash Beads ip->wash elution Elution of Proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blotting sds_page->western detection Detection: - Anti-Myc (Met30) - Anti-Skp1 western->detection end End: Analyze Protein-Protein Interaction detection->end

Caption: Workflow for Co-immunoprecipitation to study the this compound-mediated disruption of the Met30-Skp1 interaction.

Logical Relationship

Smer3_Rapamycin_Synergy This compound This compound Inhibit_SCF Inhibition of SCF-Met30 This compound->Inhibit_SCF Accumulate_Met4 Accumulation of active Met4 Inhibit_SCF->Accumulate_Met4 Synergy Synergistic Growth Inhibition Accumulate_Met4->Synergy Rapamycin Rapamycin Inhibit_TOR Inhibition of TORC1 Rapamycin->Inhibit_TOR Inhibit_TOR->Synergy

Caption: Logical diagram illustrating the synergistic interaction between this compound and rapamycin.

Conclusion and Future Directions

This compound represents a promising class of molecules that can enhance the therapeutic efficacy of existing mTOR inhibitors. Its specific mechanism of action, targeting a distinct but interconnected pathway, provides a rational basis for combination therapy. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers interested in exploring the potential of SCF ligase inhibitors as cancer therapeutics.

Future research should focus on several key areas:

  • Mammalian Homologs: Identifying the specific mammalian SCF complex(es) targeted by this compound or its analogs is crucial for translating these findings to human therapies.

  • Quantitative Synergy: Detailed in vitro and in vivo studies are needed to precisely quantify the synergistic effects of this compound and rapamycin across various cancer cell lines and tumor models.

  • Structure-Activity Relationship (SAR): SAR studies on the this compound scaffold could lead to the development of more potent and selective inhibitors of specific SCF complexes.

By elucidating the intricate interplay between the TOR and ubiquitin-proteasome systems, the study of compounds like this compound opens up new avenues for the development of more effective and targeted cancer treatments.

References

An In-depth Technical Guide on the Biological Function of SCFMet30 Inhibition by Smer3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Skp1-Cullin-F-box (SCF) family of E3 ubiquitin ligases represents a critical class of regulators for a myriad of cellular processes. Among these, the budding yeast ubiquitin ligase SCFMet30 has emerged as a key coordinator of metabolic and stress responses with cell cycle progression. Its activity is centered on the regulation of the transcription factor Met4, a master controller of sulfur amino acid biosynthesis and heavy metal detoxification. The discovery of Smer3, a small molecule inhibitor of SCFMet30, has provided a powerful tool to dissect the intricacies of this signaling pathway and offers a paradigm for the development of specific inhibitors for other SCF complexes. This technical guide provides a comprehensive overview of the biological sequelae of SCFMet30 inhibition by this compound, detailing the molecular mechanism of action, downstream cellular effects, and methodologies for its study.

Introduction to the SCFMet30 Ubiquitin Ligase Complex

The SCFMet30 complex is a multi-subunit E3 ubiquitin ligase essential for viability in Saccharomyces cerevisiae.[1] Like other SCF ligases, it comprises four core components: Skp1, an adaptor protein; Cullin (Cdc53 in yeast), a scaffold protein; Hrt1 (also known as Roc1 or Rbx1), a RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme (Cdc34 in this pathway); and an F-box protein, which provides substrate specificity.[1][2] In the case of SCFMet30, the F-box protein Met30 is responsible for recognizing and binding the substrate, the transcription factor Met4.[1][2]

Under normal conditions, SCFMet30 mediates the ubiquitination of Met4. This ubiquitination does not lead to proteasomal degradation but instead maintains Met4 in an inactive state.[1][3] This regulatory mechanism is sensitive to intracellular levels of sulfur-containing amino acids and S-adenosylmethionine (SAM), thus linking metabolic status to gene expression.[1]

This compound: A Specific Inhibitor of SCFMet30

This compound was identified in a chemical genetics screen for small-molecule enhancers of rapamycin (SMERs).[4][5] It selectively inhibits the SCFMet30 complex, both in vivo and in vitro, with minimal effects on other closely related SCF ligases such as SCFCdc4.[5] This specificity makes this compound an invaluable tool for probing the functions of SCFMet30.

Mechanism of Action

This compound exerts its inhibitory effect by disrupting the assembly of the SCFMet30 complex. Specifically, it prevents the association of the F-box protein Met30 with the core SCF component Skp1.[4][6] Evidence suggests that this compound directly binds to the Met30-Skp1 complex.[4] This disruption of the Met30-Skp1 interaction effectively inactivates the ligase by preventing the recruitment of its substrate, Met4, to the catalytic core of the SCF complex.[4][6]

Biological Consequences of SCFMet30 Inhibition by this compound

The inhibition of SCFMet30 by this compound leads to the accumulation of active, non-ubiquitinated Met4.[7] This has several significant downstream consequences:

  • Activation of Sulfur Metabolism Genes: Active Met4 translocates to the nucleus and, in concert with its cofactors, induces the expression of genes involved in the biosynthesis of sulfur-containing amino acids like methionine and cysteine.[1][8]

  • Heavy Metal Stress Response: The SCFMet30/Met4 pathway is also a central regulator of the cellular response to heavy metals such as cadmium and arsenic.[9][10] Inhibition of SCFMet30 and subsequent activation of Met4 leads to the increased synthesis of glutathione, a key molecule in detoxifying these heavy metals.[9][10]

  • Cell Cycle Arrest: The accumulation of active Met4 can induce a cell cycle arrest, primarily in the G1 phase.[1] This links the cell's metabolic and stress status to the decision to proliferate.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative and semi-quantitative data regarding the inhibition of SCFMet30 by this compound.

Parameter Value/Observation Reference
In Vivo Concentration for Met4 Block 0-60 µM[7]
Typical In Vitro/In Cell Inhibition 30-100 µM
Cell Cycle Arrest IC50 10-30 µM
In Vitro Inhibition of Met4 Ubiquitination Dose-dependent inhibition observed.[4]
Effect on Met30-Skp1 Interaction Significantly diminishes the binding of Met30 to Skp1 in vivo.[4][6]
Experiment Treatment Protein SILAC Ratio (Light (this compound)/Heavy (DMSO)) Interpretation Reference
Quantitative Mass Spectrometry (SILAC) 30 µM this compoundMet30~0.2This compound treatment significantly reduces the amount of Met30 associated with Skp1.[6]
Cdc53~1.0This compound does not affect the interaction of the core SCF component Cdc53 with Skp1.[6]
Hrt1~1.0This compound does not affect the interaction of the core SCF component Hrt1 with Skp1.[6]
Cdc4~1.0This compound does not affect the interaction of the F-box protein Cdc4 with Skp1, demonstrating specificity.[6]

Experimental Protocols

In Vitro Ubiquitination Assay

This assay reconstitutes the SCFMet30-mediated ubiquitination of Met4 to assess the direct inhibitory effect of this compound.

Materials:

  • Purified recombinant SCFMet30 complex (co-expressed in and purified from insect cells)

  • Purified recombinant Met4 substrate

  • E1 ubiquitin-activating enzyme

  • E2 ubiquitin-conjugating enzyme (Cdc34)

  • Ubiquitin

  • ATP

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-Met4 antibody

Procedure:

  • Thaw all protein components on ice.

  • Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine E1, E2 (Cdc34), ubiquitin, and ATP in ubiquitination buffer.

  • Add the purified SCFMet30-Met4 substrate complex to each reaction tube.

  • Add this compound at various concentrations (e.g., 1, 10, 30, 100 µM) to the respective tubes. Include a DMSO-only control.

  • Pre-incubate the reactions with this compound or DMSO for 20 minutes at room temperature to allow for inhibitor binding.

  • Initiate the ubiquitination reaction by adding ATP.

  • Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Met4 antibody to visualize the ubiquitination status of Met4. Un-ubiquitinated Met4 will appear as a single band, while ubiquitinated forms will appear as a ladder of higher molecular weight bands.

  • Quantify the amount of un-ubiquitinated Met4 to determine the extent of inhibition by this compound.

Co-Immunoprecipitation of SCFMet30 Complex from Yeast

This protocol is used to assess the effect of this compound on the interaction between Met30 and Skp1 in vivo.

Materials:

  • Yeast strain expressing an epitope-tagged version of Met30 (e.g., Met30-13Myc).

  • YPD medium.

  • This compound (dissolved in DMSO).

  • DMSO (vehicle control).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors).

  • Glass beads.

  • Anti-Myc antibody conjugated to beads (or unconjugated antibody and Protein A/G beads).

  • Wash buffer (lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • SDS-PAGE gels and Western blotting reagents.

  • Anti-Myc and anti-Skp1 antibodies.

Procedure:

  • Grow the yeast culture to mid-log phase in YPD medium.

  • Divide the culture into two flasks. Treat one with 30 µM this compound and the other with an equivalent volume of DMSO for 30-60 minutes at 30°C.

  • Harvest the cells by centrifugation and wash with ice-cold water.

  • Resuspend the cell pellets in lysis buffer.

  • Lyse the cells by bead beating or other suitable methods.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysates and normalize them to ensure equal protein input for each immunoprecipitation.

  • Incubate the normalized lysates with anti-Myc beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate Met30-13Myc.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot and probe with anti-Myc and anti-Skp1 antibodies to detect the immunoprecipitated Met30 and co-immunoprecipitated Skp1, respectively. A diminished Skp1 signal in the this compound-treated sample indicates disruption of the Met30-Skp1 interaction.

SILAC-based Quantitative Mass Spectrometry

This method provides a highly quantitative analysis of the specificity of this compound's effect on the SCF complex interactome.

Materials:

  • Yeast strain auxotrophic for lysine and arginine (e.g., BY4741).

  • SILAC yeast growth media (containing either "light" 12C6, 14N2-lysine and 12C6, 14N4-arginine or "heavy" 13C6, 15N2-lysine and 13C6, 15N4-arginine).

  • Yeast strain expressing an epitope-tagged version of a core SCF component (e.g., Skp1-HBTH).

  • This compound (dissolved in DMSO).

  • DMSO (vehicle control).

  • Affinity purification reagents for the epitope tag.

  • Mass spectrometry sample preparation reagents (e.g., trypsin, C18 columns).

  • LC-MS/MS instrument.

Procedure:

  • Grow the Skp1-HBTH expressing yeast strain in "light" and "heavy" SILAC media for several generations to ensure complete incorporation of the labeled amino acids.

  • Treat the "light" culture with this compound and the "heavy" culture with DMSO for a defined period.

  • Harvest the cells and mix equal amounts of "light" and "heavy" labeled cells.

  • Lyse the combined cell pellet and perform affinity purification of the Skp1-HBTH protein and its interactors.

  • Elute the purified protein complexes.

  • Separate the proteins by SDS-PAGE, excise the entire lane, and perform in-gel tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.

  • Use SILAC quantification software to determine the ratio of "light" to "heavy" peptides for each identified protein. A ratio significantly less than 1 for an F-box protein indicates that this compound disrupts its interaction with Skp1.

Visualizations of Pathways and Workflows

Signaling Pathway of SCFMet30 and its Inhibition by this compound

SCFMet30_Pathway cluster_SCF SCFMet30 Complex Skp1 Skp1 Cdc53 Cdc53 (Cullin) Skp1->Cdc53 Met30 Met30 (F-box) Skp1->Met30 Hrt1 Hrt1 (RING) Cdc53->Hrt1 Met4_inactive Inactive Met4-Ub Met30->Met4_inactive Ubiquitination This compound This compound This compound->Met30 Inhibits interaction with Skp1 Met4_active Active Met4 Met4_inactive->Met4_active Deubiquitination/ Inhibition of Ub Gene_Expression Sulfur Metabolism & Stress Response Genes Met4_active->Gene_Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest Met4_active->Cell_Cycle_Arrest

Caption: The SCFMet30 pathway and its inhibition by this compound.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Yeast Culture (Met30-Myc) treat_dmso Treat with DMSO (Control) start->treat_dmso treat_this compound Treat with this compound start->treat_this compound lysis Cell Lysis treat_dmso->lysis treat_this compound->lysis ip Immunoprecipitation (Anti-Myc Beads) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (Anti-Myc & Anti-Skp1) sds_page->western result Analyze Skp1 Signal western->result

Caption: Workflow for Co-IP to test this compound's effect on Met30-Skp1 interaction.

Logical Relationship of this compound's Action

Smer3_Logic This compound This compound Disruption Disruption of Met30-Skp1 Interaction This compound->Disruption Inactivation SCFMet30 Inactivation Disruption->Inactivation Met4_Activation Met4 Activation Inactivation->Met4_Activation Downstream Downstream Biological Effects Met4_Activation->Downstream

Caption: Logical flow of the consequences of this compound action.

Conclusion

The specific inhibition of SCFMet30 by this compound provides a clear example of how a single subunit of a multi-protein complex can be targeted to modulate a complex cellular response. This system serves as a powerful model for understanding the regulation of metabolic pathways, stress responses, and cell cycle control. For drug development professionals, the specificity of this compound for a particular F-box protein offers a promising avenue for the design of targeted therapeutics against other SCF ligases that are implicated in human diseases, including various cancers. The experimental protocols and data presented herein provide a solid foundation for researchers to further explore the roles of SCFMet30 and to identify and characterize novel inhibitors of this important class of enzymes.

References

Smer3: A Selective Inhibitor of the SCFMet30 E3 Ubiquitin Ligase and its Role in Protein Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular regulation, with E3 ubiquitin ligases providing substrate specificity. The Skp1-Cullin-F-box (SCF) family of E3 ligases is one of the largest and most studied, playing a role in diverse cellular processes, including cell cycle control, transcription, and signal transduction.[1][2] The discovery of small molecule inhibitors that can selectively target individual SCF complexes presents a significant opportunity for both basic research and therapeutic development.[1] This technical guide focuses on Smer3, a small molecule identified as a selective inhibitor of the yeast SCFMet30 E3 ubiquitin ligase.[1][3] We will delve into the mechanism of this compound action, its impact on protein degradation pathways, and provide detailed experimental protocols and quantitative data for its study.

Introduction to this compound and the SCFMet30 Pathway

This compound was identified in a chemical genetics screen for small-molecule enhancers of rapamycin (SMERs), a potent immunosuppressant and anti-proliferative agent.[1][3] It was subsequently characterized as a selective inhibitor of the SCFMet30 E3 ubiquitin ligase in yeast.[1][3]

The SCFMet30 complex is a key regulator of sulfur metabolism and cell cycle progression.[4] It consists of the core components Skp1, Cullin (Cdc53 in yeast), and the RING-box protein Hrt1, which associate with the F-box protein Met30.[3][4] Met30 serves as the substrate receptor, targeting the transcription factor Met4 for ubiquitination.[3][4][5] In methionine-replete conditions, SCFMet30 ubiquitinates Met4, leading to its inactivation and the repression of methionine biosynthesis (MET) genes.[3][6]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the F-box protein Met30 and disrupting its interaction with Skp1, a crucial scaffold protein within the SCF complex.[3][6] This disruption prevents the assembly of a functional SCFMet30 ligase, thereby inhibiting the ubiquitination of its substrates.[3] Quantitative mass spectrometry has demonstrated the high specificity of this compound for the Met30-Skp1 interaction, with minimal effects on the binding of other F-box proteins to Skp1.[3]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism of this compound in the context of the SCFMet30 pathway.

Smer3_Mechanism cluster_SCF SCF Core Complex cluster_ubiquitination Ubiquitination Skp1 Skp1 Cullin1 Cullin1 (Cdc53) Skp1->Cullin1 Rbx1 Rbx1 (Hrt1) Cullin1->Rbx1 Ub Ubiquitin Cullin1->Ub Met30 Met30 (F-box protein) Met30->Skp1 Binds Met4 Met4 (Substrate) Met4->Met30 MET_genes MET Gene Transcription Met4->MET_genes Activation Met4_ub Met4-Ub Met4->Met4_ub SCF-Met30 mediated This compound This compound This compound->Skp1 Disrupts interaction This compound->Met30 Binds to Proteasome Proteasome Proteasome->MET_genes Repression Met4_ub->Proteasome Degradation/ Inactivation

Figure 1: Mechanism of this compound inhibition of the SCFMet30 pathway.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound's inhibitory effects.

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterValueCell Type/SystemReference
Inhibition of Met4 Ubiquitination (in vivo)0-60 µMYeast[5]
Disruption of Met30-Skp1 Interaction (in vivo)30 µMYeast[7]
IC50 for Cell Cycle Arrest10-30 µMNot specified[8]
Upregulation of Methionine Biosynthesis Genes5 µMYeast[6]
Table 2: Specificity of this compound for SCFMet30 from SILAC Analysis
Protein InteractionFold Change (this compound/DMSO)SignificanceReference
Met30 - Skp1Significantly Decreasedp < 0.05[3]
Other F-box proteins - Skp1No significant change-[3]
Cdc53 - Skp1No significant change-[3]
Hrt1 - Skp1No significant change-[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Ubiquitination Assay

This assay is used to directly assess the inhibitory effect of this compound on the enzymatic activity of the SCFMet30 complex.

Objective: To determine if this compound directly inhibits the ubiquitination of Met4 by SCFMet30 in a reconstituted system.

Materials:

  • Purified recombinant E1 activating enzyme

  • Purified recombinant E2 conjugating enzyme (e.g., Ubc4)

  • Purified recombinant SCFMet30 complex

  • Purified recombinant Met4 substrate

  • Ubiquitin

  • ATP

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Anti-Met4 antibody

  • Anti-ubiquitin antibody

Protocol:

  • Prepare the ubiquitination reaction mixture in a microcentrifuge tube. A typical 20 µL reaction would contain:

    • E1 enzyme (e.g., 100 nM)

    • E2 enzyme (e.g., 500 nM)

    • SCFMet30 complex (e.g., 50 nM)

    • Met4 substrate (e.g., 200 nM)

    • Ubiquitin (e.g., 10 µM)

    • ATP (e.g., 2 mM)

    • Ubiquitination reaction buffer (to final volume)

  • Add this compound to the reaction mixtures at various final concentrations (e.g., 0, 1, 5, 10, 30, 60 µM). For the control, add an equivalent volume of DMSO.

  • Pre-incubate the reactions with this compound or DMSO for 20 minutes at room temperature to allow for inhibitor binding.[3]

  • Initiate the ubiquitination reaction by adding ATP.

  • Incubate the reactions at 30°C for a set time (e.g., 60-90 minutes). Time course experiments may be performed to determine the linear range of the reaction.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Perform Western blotting using an anti-Met4 antibody to detect ubiquitinated forms of Met4, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

  • Quantify the intensity of the ubiquitinated Met4 bands to determine the dose-dependent inhibitory effect of this compound.

In_Vitro_Ubiquitination_Workflow start Start prepare_mix Prepare Reaction Mix (E1, E2, SCF-Met30, Met4, Ub) start->prepare_mix add_this compound Add this compound or DMSO (Vehicle Control) prepare_mix->add_this compound pre_incubate Pre-incubate at RT (20 min) add_this compound->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate_30c Incubate at 30°C (60-90 min) start_reaction->incubate_30c stop_reaction Stop Reaction (SDS-PAGE Buffer + Heat) incubate_30c->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot (Anti-Met4 / Anti-Ub) sds_page->western_blot analyze Analyze Ubiquitination (Band Intensity) western_blot->analyze end End analyze->end

Figure 2: Experimental workflow for the in vitro ubiquitination assay.
Co-Immunoprecipitation (Co-IP) to Assess Met30-Skp1 Interaction

This assay is used to determine if this compound disrupts the interaction between Met30 and Skp1 in vivo.

Objective: To investigate the effect of this compound on the formation of the SCFMet30 complex by assessing the interaction between endogenous or tagged Met30 and Skp1.

Materials:

  • Yeast strain expressing tagged Met30 (e.g., 13xMyc-Met30)[7]

  • Yeast growth medium (e.g., YPD)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-tag antibody (e.g., anti-Myc antibody)

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Anti-tag antibody (e.g., anti-Myc)

  • Anti-Skp1 antibody

Protocol:

  • Grow yeast cells expressing tagged Met30 to mid-log phase.

  • Treat the cells with this compound (e.g., 30 µM) or an equivalent volume of DMSO for a specified time (e.g., 30 minutes at 30°C).[7]

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer using glass beads or a bead beater.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the supernatant.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate a portion of the pre-cleared lysate with an anti-tag antibody (for the tagged Met30) overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them several times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform Western blotting and probe the membrane with an anti-Skp1 antibody to detect co-immunoprecipitated Skp1. The membrane should also be probed with the anti-tag antibody to confirm the immunoprecipitation of Met30.

  • A significant reduction in the amount of co-immunoprecipitated Skp1 in the this compound-treated sample compared to the DMSO control indicates that this compound disrupts the Met30-Skp1 interaction.

This compound in the Context of Broader Signaling Networks

This compound's activity is not only relevant to the direct regulation of the SCFMet30 pathway but also has implications for interconnected cellular signaling networks, most notably the Target of Rapamycin (TOR) pathway.

This compound and the TOR Pathway

This compound was initially identified as an enhancer of rapamycin, indicating a functional link between the SCFMet30 and TOR pathways.[1][3] Both pathways are critical for nutrient sensing and cell growth regulation.[9] The synergistic effect of this compound and rapamycin suggests that dual inhibition of these pathways could be a promising therapeutic strategy, particularly in cancers where the mTOR pathway is frequently hyperactivated.[3][10]

Smer3_TOR_Pathway Nutrients Nutrients TOR_Pathway TOR Pathway Nutrients->TOR_Pathway SCF_Met30_Pathway SCF-Met30 Pathway Nutrients->SCF_Met30_Pathway Cell_Growth Cell Growth & Proliferation TOR_Pathway->Cell_Growth SCF_Met30_Pathway->Cell_Growth Rapamycin Rapamycin Rapamycin->TOR_Pathway This compound This compound This compound->SCF_Met30_Pathway

Figure 3: Intersection of this compound and Rapamycin on cell growth pathways.

Implications for Drug Development

The specificity of this compound for a single SCF complex highlights the feasibility of developing small molecule inhibitors that can target individual E3 ligases.[1] Given the involvement of various SCF complexes in numerous diseases, including cancer, the development of this compound analogs or other specific SCF inhibitors holds significant therapeutic potential.[11] For instance, targeting SCF complexes that degrade tumor suppressor proteins is a promising anti-cancer strategy.[11] The synergistic effect of this compound with rapamycin also suggests that combination therapies targeting both the TOR and ubiquitin-proteasome pathways could be more effective than single-agent treatments.[3]

Conclusion

This compound is a valuable chemical probe for studying the regulation and function of the SCFMet30 E3 ubiquitin ligase. Its specific mechanism of action, involving the disruption of the Met30-Skp1 interaction, provides a clear model for the development of other selective E3 ligase inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the role of this compound and the broader implications of targeting protein degradation pathways for therapeutic intervention. Further research into the mammalian targets of this compound and the development of more potent and specific analogs will be crucial for translating these findings into clinical applications.

References

Initial Characterization of Smer3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Methodologies for Studying Smer3 in Cell Lines.

This document provides a comprehensive technical overview of the initial characterization of this compound (Small Molecule Enhancer of Rapamycin 3), a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound. This guide details this compound's impact on cellular signaling, presents quantitative data from initial studies, and offers detailed protocols for key characterization experiments.

Introduction to this compound

This compound was identified through a chemical genetics screen in yeast for small molecules that enhance the growth-inhibitory effects of rapamycin, an inhibitor of the Target of Rapamycin (TOR) signaling pathway.[1][2] Subsequent studies characterized this compound as a selective inhibitor of the SCFMet30 E3 ubiquitin ligase, a complex that plays a crucial role in various cellular processes, including transcription, cell-cycle control, and immune responses, by targeting proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] The ability of this compound to specifically inhibit an individual SCF complex presents opportunities for targeted therapeutic strategies, particularly in oncology where the TOR pathway is often hyper-activated.[1]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the SCFMet30 complex. The SCF complex is composed of three core components: Skp1, Cullin, and an F-box protein (in this case, Met30), which provides substrate specificity. This compound functions by binding directly to the F-box protein Met30, which in turn diminishes the binding of Met30 to the Skp1 protein of the core SCF complex.[2][4] This disruption prevents the proper assembly of the SCFMet30 ligase, thereby inhibiting the ubiquitination of its specific substrates, such as the transcription factor Met4 in yeast.[5][6]

cluster_0 Normal SCF-Met30 Activity cluster_1 This compound Inhibition Skp1 Skp1 Cullin Cullin Skp1->Cullin binds Met30 Met30 (F-box Protein) Met30->Skp1 binds Met4 Met4 (Substrate) Met4->Met30 recruited Proteasome Proteasome Degradation Met4->Proteasome Ub Ubiquitin Ub->Met4 Ubiquitination This compound This compound Met30_i Met30 This compound->Met30_i Inhibits Binding Skp1_i Skp1 Cullin_i Cullin Skp1_i->Cullin_i Met30_i->Skp1_i Binding Blocked Met4_i Met4 (Accumulates)

Caption: Mechanism of this compound inhibition of the SCF-Met30 E3 ubiquitin ligase complex.

Signaling Pathway Context: Intersection of SCF and TOR Pathways

This compound was discovered as an enhancer of rapamycin, indicating a functional connection between the SCFMet30 ubiquitin ligase and the TOR signaling pathway.[1] The TOR kinase is a central regulator of cell growth and proliferation.[1] By inhibiting SCFMet30, this compound prevents the ubiquitination of downstream targets that may influence cellular sensitivity to TOR inhibition. In yeast, genetic inhibition of SCFMet30 components was shown to mimic the effect of this compound, leading to hypersensitivity to rapamycin.[1] This suggests that the SCFMet30 pathway may act in parallel or downstream of the TOR pathway to regulate cell growth.

cluster_scf SCF-Met30 Pathway TOR TOR Pathway CellGrowth Cell Growth & Proliferation TOR->CellGrowth Rapamycin Rapamycin Rapamycin->TOR Rapamycin->CellGrowth Synergistic Inhibition SCF_Met30 SCF-Met30 Complex Met4_Ub Met4 Ubiquitination SCF_Met30->Met4_Ub Met4_Ub->CellGrowth regulates This compound This compound This compound->SCF_Met30 This compound->CellGrowth Synergistic Inhibition

Caption: this compound and Rapamycin show synergistic inhibition of cell growth pathways.

Quantitative Data Summary

Initial characterization studies have provided quantitative data on the efficacy of this compound in various cell lines and in vitro systems. These findings are crucial for designing experiments and understanding the compound's potency.

Assay Type Cell Line / System Parameter Value Reference
CytotoxicityHuman A549 (lung carcinoma)IC501 µM[5]
CytotoxicityHuman A549/TR (doxorubicin-resistant)IC500.6 µM[5]
In vivo UbiquitinationYeast CellsEffective Conc.0 - 60 µM[5]
In vitro / Cell-based InhibitionGeneral AssayEffective Conc.30 - 100 µM[4]
Growth Curve AnalysisYeast CellsTreatment Conc.4 µM[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the initial characterization of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on cell viability.

Methodology

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC50 value.

A 1. Seed cells in 96-well plate B 2. Treat cells with serial dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent (4-hour incubation) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F G 7. Plot data and calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound using an MTT cell viability assay.

Protocol 2: In Vivo Ubiquitination Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the ubiquitination of a target protein (e.g., Met4 in yeast) within the cell.

Methodology

  • Cell Culture and Treatment: Grow cells (e.g., yeast) to mid-log phase. Treat the cell cultures with varying concentrations of this compound (e.g., 0-60 µM) or a vehicle control for a specified duration (e.g., 45 minutes).[1][6]

  • Protein Extraction: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PMSF) to preserve protein modifications.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Met4) overnight at 4°C.[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Ubiquitinated forms of the protein will appear as a characteristic ladder of higher molecular weight bands or a mobility shift, which should decrease with this compound treatment.[1][6]

A 1. Treat cells with this compound B 2. Lyse cells and extract total protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Probe with primary Ab (e.g., anti-Met4) D->E F 6. Incubate with secondary HRP-Ab E->F G 7. Detect with ECL and image F->G H Result: Reduced high MW smear/bands in this compound lanes G->H

Caption: Western blot workflow to detect changes in protein ubiquitination after this compound treatment.

Protocol 3: Co-Immunoprecipitation (Co-IP) Assay

This protocol is designed to verify that this compound disrupts the interaction between the F-box protein (Met30) and the SCF core component (Skp1).

Methodology

  • Cell Line Preparation: Use a cell line (e.g., yeast) expressing an epitope-tagged version of the target protein (e.g., Met30-Myc).[1]

  • Treatment and Lysis: Grow cells to mid-log phase and treat with this compound (e.g., 30 µM) or vehicle control for 30-60 minutes. Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer with inhibitors.[1]

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the tag (e.g., anti-Myc) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blotting using antibodies against the bait protein (anti-Myc) and the expected interacting partner (anti-Skp1).[1]

  • Interpretation: A significant reduction in the amount of co-precipitated Skp1 in the this compound-treated sample compared to the control indicates that this compound disrupts the Met30-Skp1 interaction.

A 1. Treat tagged cells (e.g., Met30-Myc) with this compound B 2. Lyse cells in non-denaturing buffer A->B C 3. Incubate lysate with anti-tag Ab (e.g., anti-Myc) B->C D 4. Capture complexes with Protein A/G beads C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute and analyze by Western blot E->F G Blot for: Met30-Myc (IP) and Skp1 (Co-IP) F->G H Result: Reduced Skp1 signal in this compound-treated IP lane G->H

Caption: Co-immunoprecipitation workflow to assess this compound-mediated disruption of protein interactions.

References

Methodological & Application

Application Notes and Protocols for Studying Ubiquitin-Mediated Proteolysis with Smer3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smer3 is a cell-permeable small molecule that acts as a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, specifically targeting the yeast SCFMet30 complex.[1][2][3] It functions by binding directly to the F-box protein Met30, which prevents its association with the core SCF complex.[2][3] This inhibition leads to a block in the ubiquitination of SCFMet30 substrates, such as the transcription factor Met4.[2][4] The study of this compound provides a valuable tool for dissecting the role of specific E3 ligases in cellular processes and offers a potential avenue for therapeutic development, particularly in areas where the ubiquitin-proteasome system is dysregulated, such as in cancer.[5] this compound was initially identified in a chemical genetics screen for enhancers of rapamycin, highlighting its connection to cell growth control pathways.[4]

Data Presentation

This compound Activity and Properties
ParameterValueCell Line/SystemReference
Target SCFMet30 E3 Ubiquitin LigaseYeast[2][3]
Mechanism of Action Binds to Met30 F-box protein, inhibiting its interaction with the SCF core complex.In vitro / In vivo (Yeast)[2]
IC50 (Cell Cycle Arrest) 10-30 µMYeast[1]
IC50 (Cell Viability) 1 µMHuman A549 cells[4]
Effective in vivo Concentration 30-100 µMYeast[2]
Effective in vitro Concentration 30-100 µMIn vitro ubiquitination assay[2]
Solubility Soluble in DMSO to 100 mM[1]
Molecular Weight 224.17 Da[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Smer3_Mechanism cluster_SCF SCF Complex Assembly Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 binds Met30 Met30 (F-box) Skp1->Met30 binds Rbx1 Rbx1 Cul1->Rbx1 binds Ub Ubiquitin Rbx1->Ub recruits E2-Ub Met4 Met4 (Substrate) Met30->Met4 recognizes This compound This compound This compound->Met30 Proteasome Proteasome-independent Inactivation Met4->Proteasome Ubiquitination & Inactivation

Caption: this compound inhibits SCFMet30 by binding to Met30.

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow YeastCulture Yeast Cell Culture (e.g., expressing Myc-Met30) Smer3Treatment Treat with this compound (e.g., 30 µM for 30 min) YeastCulture->Smer3Treatment CellLysis Cell Lysis Smer3Treatment->CellLysis Immunoprecipitation Immunoprecipitation (e.g., anti-Myc for Met30) CellLysis->Immunoprecipitation WesternBlot Western Blot Analysis (Probe for Skp1 and Met4-Ub) Immunoprecipitation->WesternBlot

Caption: Workflow for in vivo analysis of this compound effects.

Experimental Workflow: In Vitro Ubiquitination Assay

In_Vitro_Workflow Reagents Assemble Reaction Mix: E1, E2, Ubiquitin, ATP, Purified SCF-Met30, Met4 Smer3Addition Add this compound (or DMSO control) (e.g., 30-100 µM) Reagents->Smer3Addition Incubation Incubate at 30°C Smer3Addition->Incubation Analysis Analyze by SDS-PAGE and Western Blot (anti-Met4) Incubation->Analysis

Caption: Workflow for in vitro ubiquitination assay with this compound.

Experimental Protocols

Protocol 1: In Vivo Analysis of this compound Effect on Met30-Skp1 Interaction in Yeast

Objective: To determine if this compound disrupts the interaction between Met30 and Skp1 in vivo.

Materials:

  • Yeast strain expressing endogenously tagged Met30 (e.g., 13Myc-Met30).

  • YPD medium.

  • This compound (dissolved in DMSO).

  • DMSO (vehicle control).

  • Lysis Buffer: 50mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail) and 1 mM PMSF immediately before use.

  • Glass beads (0.5 mm).

  • Anti-Myc antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • Wash Buffer (same as Lysis Buffer).

  • SDS-PAGE sample buffer.

  • Anti-Skp1 antibody for Western blotting.

  • Anti-Myc antibody for Western blotting.

Procedure:

  • Grow yeast cells expressing Myc-Met30 in YPD medium to mid-log phase (OD600 of 0.6-0.8).

  • Divide the culture into two flasks. Treat one with 30 µM this compound and the other with an equivalent volume of DMSO for 30 minutes at 30°C with shaking.

  • Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold water and resuspend in 500 µL of ice-cold Lysis Buffer.

  • Add an equal volume of glass beads and lyse the cells by vortexing for 3-5 cycles of 1 minute on and 1 minute on ice.

  • Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a Bradford assay).

  • Normalize the protein concentration of the lysates from the this compound-treated and DMSO-treated samples.

  • For each sample, take 1-2 mg of total protein and add the anti-Myc antibody. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Add pre-washed Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C.

  • Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes and analyze by SDS-PAGE and Western blotting using anti-Skp1 and anti-Myc antibodies.

Protocol 2: In Vitro Ubiquitination Assay for SCFMet30 Inhibition by this compound

Objective: To assess the direct inhibitory effect of this compound on the ubiquitination of Met4 by purified SCFMet30.

Materials:

  • Purified recombinant E1, E2 (e.g., UbcH5b), and ubiquitin.

  • Purified recombinant SCFMet30 complex and its substrate Met4.

  • This compound (dissolved in DMSO).

  • DMSO (vehicle control).

  • 10X Ubiquitination Buffer: 300 mM Tris-HCl pH 7.6, 50 mM MgCl2, 1 M NaCl, 20 mM DTT.

  • 10X ATP regenerating system (e.g., 20 mM ATP).

  • Anti-Met4 antibody for Western blotting.

Procedure:

  • Prepare a master mix of the ubiquitination reaction components. For a 20 µL reaction, the final concentrations should be approximately:

    • E1: 50-100 nM

    • E2: 0.5-1 µM

    • Ubiquitin: 5-10 µM

    • SCFMet30: 50-100 nM

    • Met4: 100-200 nM

  • On ice, set up the reactions in individual tubes. For each reaction, add:

    • 2 µL of 10X Ubiquitination Buffer

    • 2 µL of 10X ATP regenerating system

    • Master mix of E1, E2, Ubiquitin, SCFMet30, and Met4

    • This compound to the desired final concentration (e.g., 10, 30, 100 µM) or an equivalent volume of DMSO.

    • Nuclease-free water to a final volume of 20 µL.

  • Pre-incubate the reactions with this compound or DMSO for 15-20 minutes at room temperature.

  • Initiate the reaction by transferring the tubes to a 30°C incubator for 30-60 minutes.

  • Stop the reaction by adding 2X SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes.

  • Analyze the reaction products by SDS-PAGE and Western blotting with an anti-Met4 antibody to detect the formation of higher molecular weight ubiquitinated Met4 species. A decrease in the ubiquitination ladder in the presence of this compound indicates inhibition.

Protocol 3: SILAC-Based Quantitative Mass Spectrometry to Identify this compound-Specific Effects on SCF Interactors

Objective: To quantitatively assess the specificity of this compound in disrupting the interaction of F-box proteins with Skp1.

Materials:

  • Yeast strain expressing an endogenously tagged core SCF component (e.g., Skp1-TAP).

  • SILAC yeast growth media (light, medium, and heavy).

  • This compound (dissolved in DMSO).

  • DMSO (vehicle control).

  • Lysis and immunoprecipitation buffers as described in Protocol 1.

  • Affinity purification resin (e.g., IgG Sepharose for TAP tag).

  • Mass spectrometer and software for SILAC data analysis.

Procedure:

  • Grow the Skp1-TAP yeast strain in "light" (normal isotopes) and "heavy" (13C6, 15N2-lysine and 13C6-arginine) SILAC media for at least 10 generations to ensure complete labeling.

  • Treat the "light" labeled cells with this compound and the "heavy" labeled cells with DMSO for a specified time.

  • Harvest and lyse the cells separately as described in Protocol 1.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Perform affinity purification of the Skp1-TAP complex using IgG Sepharose.

  • Elute the protein complexes.

  • Prepare the samples for mass spectrometry by in-gel or in-solution digestion with trypsin.

  • Analyze the peptide mixtures by LC-MS/MS.

  • Use SILAC quantification software to determine the heavy/light ratios for each identified protein. A significant decrease in the ratio for Met30 compared to other F-box proteins and core SCF components would indicate the specific inhibitory effect of this compound.

Conclusion

This compound serves as a specific and valuable chemical probe for investigating the function of the SCFMet30 E3 ubiquitin ligase. The protocols outlined above provide a framework for researchers to study the effects of this compound both in vivo and in vitro, enabling a deeper understanding of ubiquitin-mediated proteolysis and its role in cellular regulation. These studies can also inform the development of novel therapeutic strategies that target specific components of the ubiquitin-proteasome system.

References

Application Notes and Protocols: Smer3 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and its dysregulation is implicated in numerous human diseases, including cancer.[1][2] The UPS is responsible for the structured degradation of cellular proteins, including those that regulate the cell cycle, apoptosis, and signal transduction.[3] Consequently, the components of the UPS, particularly the E3 ubiquitin ligases that provide substrate specificity, have emerged as attractive targets for cancer therapeutics.[2][3][4]

Smer3 (Small-Molecule Enhancers of Rapamycin 3) is a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, specifically targeting the F-box protein Met30 (SCFMet30).[1][3][5] Initially identified in a yeast-based screen for enhancers of the mTOR inhibitor rapamycin, this compound has shown potential for application in cancer research.[1][2][3] These notes provide an overview of this compound's mechanism of action and protocols for its application in cancer cell line studies.

Mechanism of Action

This compound functions by selectively inhibiting the SCFMet30 E3 ubiquitin ligase.[5] It has been shown to block the binding of the F-box protein Met30 to Skp1, a core component of the SCF complex.[5] This disruption prevents the recruitment of substrates to the complex, thereby inhibiting their subsequent ubiquitination and proteasomal degradation. In yeast, this compound treatment leads to a blockage of Met4 ubiquitination.[5] While the specific substrates of the human ortholog of Met30 in the context of this compound inhibition are not fully elucidated, the principle involves the stabilization of proteins that would otherwise be targeted for degradation by this specific E3 ligase.

Smer3_Mechanism_of_Action This compound Mechanism of Action cluster_SCF_Complex SCFMet30 E3 Ligase Complex cluster_Ub_Pathway Ubiquitination & Degradation Skp1 Skp1 Cullin1 Cullin-1 Skp1->Cullin1 Rbx1 Rbx1 Cullin1->Rbx1 Met30 Met30 (F-box Protein) Met30->Skp1 Ub_Substrate Ubiquitinated Substrate Rbx1->Ub_Substrate Ub Transfer E2_Ub E2-Ubiquitin E2_Ub->Rbx1 Substrate Substrate Protein Substrate->Met30 Binding Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Met30 Inhibits binding to Skp1

Caption: this compound inhibits the SCFMet30 E3 ligase complex.

Applications in Cancer Cell Line Studies

This compound has been evaluated for its cytotoxic effects against human cancer cell lines. Its ability to inhibit a component of the ubiquitin-proteasome system makes it a compound of interest for cancer research, as cancer cells often exhibit heightened dependence on the UPS for survival.[1][2]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound in a human lung carcinoma cell line.

Cell LineCell TypeAssay TypeParameterValueReference
A549Human Lung CarcinomaMTT Assay (72 hrs)IC501 µM[5]
A549/TRDoxorubicin-resistant A549MTT Assay (72 hrs)IC500.6 µM[5]

Experimental Protocols

The following protocols are standard methodologies for assessing the effects of this compound on cancer cell lines.

Smer3_Experimental_Workflow General Workflow for this compound Evaluation cluster_assays 3. Cellular and Biochemical Assays cluster_analysis 4. Data Analysis and Interpretation Start 1. Cell Culture (e.g., A549 lung cancer cells) Treatment 2. This compound Treatment (Varying concentrations and time points) Start->Treatment Viability A. Cell Viability Assay (e.g., MTT, to determine IC50) Treatment->Viability Protein_Analysis B. Protein Analysis (Western Blot for ubiquitination) Treatment->Protein_Analysis IC50_Calc Calculate IC50 Value Viability->IC50_Calc Protein_Quant Quantify Protein Ubiquitination and Expression Levels Protein_Analysis->Protein_Quant In_Vitro_Assay C. In Vitro Ubiquitination Assay (To confirm direct inhibition) Enzyme_Kinetics Determine Inhibition Potency In_Vitro_Assay->Enzyme_Kinetics

Caption: A typical experimental workflow for studying this compound in cancer cells.

Protocol 1: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells. This protocol is used to determine the IC50 value of this compound.[5]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blotting for Protein Ubiquitination

Principle: Western blotting is used to detect changes in the ubiquitination status of a target protein after this compound treatment. A decrease in the high-molecular-weight smear characteristic of polyubiquitination would indicate successful inhibition of the E3 ligase. This method was used to assess Met4 ubiquitination in yeast treated with this compound.[1][5]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • Bradford assay reagent

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and ubiquitin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-target protein or anti-ubiquitin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Look for a decrease in high-molecular-weight smears in this compound-treated samples when probing for the target protein.

Protocol 3: In Vitro Ubiquitination Assay

Principle: This assay directly measures the enzymatic activity of a purified E3 ligase complex in the presence or absence of an inhibitor. It reconstitutes the ubiquitination cascade in a test tube to confirm that this compound directly inhibits SCFMet30 activity.[1]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant, purified SCFMet30 complex

  • Recombinant substrate protein

  • Ubiquitin

  • ATP

  • This compound compound

  • Ubiquitination reaction buffer

  • Laemmli sample buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, substrate protein, and ATP in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the respective reaction tubes.

  • Initiate Reaction: Add the purified SCFMet30 complex to each tube to start the reaction.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the reaction products by Western blotting, using an antibody against the substrate protein. A successful reaction will show higher molecular weight bands corresponding to ubiquitinated substrate in the control lane, which should be reduced in a dose-dependent manner in the this compound-treated lanes.[1]

References

Application Notes and Protocols for In Vitro Ubiquitination Assay with Smer3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to screen for and characterize inhibitors of the SCF-Met30 E3 ubiquitin ligase, with a specific focus on the known inhibitor Smer3.

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, cell cycle control, and signal transduction. The specificity of ubiquitination is primarily determined by E3 ubiquitin ligases, which recognize specific substrates. The SCF (Skp1-Cullin-F-box) complex is a major class of E3 ligases. This compound has been identified as a selective inhibitor of the yeast SCF-Met30 E3 ubiquitin ligase.[1][2][3] It functions by binding to the F-box protein Met30, thereby preventing its association with the Skp1-Cullin core of the SCF complex and subsequent ubiquitination of its substrate, the transcription factor Met4.[3][4] This in vitro assay allows for the detailed biochemical characterization of this compound and other potential inhibitors of the SCF-Met30 complex.

Principle of the Assay

This assay reconstitutes the ubiquitination of the substrate Met4 by the SCF-Met30 E3 ligase complex in vitro. The reaction requires the sequential action of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, specifically Cdc34 for this pathway), the SCF-Met30 E3 ligase complex, ubiquitin, and ATP.[5][6] The inhibitory potential of this compound is assessed by its ability to block the formation of polyubiquitinated Met4, which can be visualized by Western blotting.

Key Components and Reagents

A comprehensive list of necessary components and reagents for the assay is provided below.

ComponentRecommended Source/PreparationStorage
E1 Ubiquitin-Activating Enzyme Commercially available (e.g., from Boston Biochem, R&D Systems) or purified recombinant protein.-80°C
E2 Ubiquitin-Conjugating Enzyme (Cdc34) Commercially available or purified recombinant protein.-80°C
SCF-Met30 E3 Ligase Complex Recombinant complex co-expressed and purified from insect cells (co-expression of Skp1, Cdc53, Rbx1, and Met30).[7][8][9]-80°C
Substrate (Met4) Purified recombinant Met4 protein.-80°C
Ubiquitin Commercially available (wild-type).-80°C
This compound Commercially available (e.g., from Tocris Bioscience, MedChemExpress).[2][10] Prepare stock solution in DMSO.-20°C (stock solution)
ATP 100 mM stock solution in water, pH 7.4.-20°C
10X Ubiquitination Reaction Buffer 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.-20°C
5X SDS-PAGE Sample Buffer Standard formulation.Room Temperature
Primary Antibodies Anti-Met4 antibody, Anti-ubiquitin antibody.4°C
Secondary Antibody HRP-conjugated secondary antibody.4°C
Chemiluminescent Substrate For Western blot detection.4°C

Experimental Protocols

A. Recombinant Protein Expression and Purification

For optimal results, high-purity recombinant proteins are essential. The SCF-Met30 complex is best produced by co-expressing its four subunits (Skp1, Cdc53, Rbx1, and Met30) in insect cells using a baculovirus expression system, which facilitates proper complex assembly.[7][8][9] Met4, the substrate, can also be expressed and purified from the same system. Standard affinity chromatography techniques (e.g., His-tag, GST-tag) can be employed for purification.

B. In Vitro Ubiquitination Assay Protocol
  • Reaction Setup : On ice, prepare a master mix containing all common reagents. The final reaction volume is typically 20-50 µL. For a 20 µL reaction, the components should be added in the following order:

ComponentStock ConcentrationVolume per 20 µL ReactionFinal Concentration
Nuclease-free water-X µL-
10X Ubiquitination Buffer10X2 µL1X
ATP100 mM1 µL5 mM
E1 Enzyme10 µM0.2 µL100 nM
E2 Enzyme (Cdc34)50 µM1 µL2.5 µM
Ubiquitin10 mg/mL (~1.17 mM)1.7 µL100 µM
Met4 (Substrate)10 µM2 µL1 µM
SCF-Met30 E3 Ligase1 µM2 µL100 nM
This compound (or DMSO vehicle)Variable1 µLAs required (e.g., 0-100 µM)
  • This compound Incubation : Pre-incubate the SCF-Met30 E3 ligase with the desired concentration of this compound (or DMSO as a vehicle control) for 15-20 minutes at room temperature to allow for binding.

  • Initiate the Reaction : Add the remaining reaction components to the pre-incubated E3 ligase/inhibitor mix.

  • Incubation : Incubate the reaction tubes at 30°C for 60-90 minutes.

  • Terminate the Reaction : Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and boiling the samples at 95°C for 5 minutes.

  • Western Blot Analysis :

    • Separate the reaction products by SDS-PAGE on an 8-12% polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Met4 overnight at 4°C to detect the ubiquitination ladder. Alternatively, an anti-ubiquitin antibody can be used.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound can be quantified by measuring the decrease in the intensity of the high-molecular-weight polyubiquitinated Met4 bands on the Western blot. Densitometry analysis can be performed using software like ImageJ. The results can be presented in a table to show the dose-dependent inhibition.

This compound Concentration (µM)Relative Ubiquitinated Met4 Intensity (%)
0 (DMSO)100
10Value
30Value
50Value
100Value

Note: Values are to be determined experimentally.

IC50 Determination for this compound

To determine the half-maximal inhibitory concentration (IC50) of this compound, a range of inhibitor concentrations should be tested. The percentage of inhibition can be calculated and plotted against the logarithm of the this compound concentration to generate a dose-response curve.

This compound Concentration (µM)% Inhibition
1Value
5Value
10Value
25Value
50Value
100Value

Note: In vivo studies suggest an IC50 for cell cycle arrest between 10-30 µM. The in vitro IC50 for ubiquitination inhibition is expected to be in a similar range.

Signaling Pathway and Experimental Workflow Diagrams

SCF-Met30 Ubiquitination Pathway and Inhibition by this compound```dot

SCF_Met30_Pathway Met4 Met4 (Substrate) Met4_Ub Polyubiquitinated Met4 This compound This compound Met30 Met30 This compound->Met30 inhibits binding to Skp1 E2 E2 Cullin Cullin E2->Cullin binds Cullin->Met4_Ub Ubiquitination Met30->Met4 recruits

Caption: Step-by-step workflow for the in vitro ubiquitination assay.

Troubleshooting

ProblemPossible CauseSolution
No ubiquitination of Met4 in the control reaction Inactive enzyme (E1, E2, or E3)Test the activity of each enzyme individually. Use freshly thawed aliquots.
Degraded ATPUse a fresh stock of ATP.
Incorrect buffer compositionVerify the pH and concentration of all buffer components.
High background smearing on Western blot Reaction time too longOptimize the incubation time (try a time course, e.g., 30, 60, 90 minutes).
Too much E3 ligaseTitrate the concentration of SCF-Met30.
Inconsistent results Pipetting errorsUse calibrated pipettes and prepare a master mix for multiple reactions.
Freeze-thaw cycles of reagentsAliquot reagents upon first use to avoid repeated freeze-thaw cycles.
This compound shows no inhibition Incorrect this compound concentrationVerify the stock concentration and try a wider range of dilutions.
This compound insolubilityEnsure this compound is fully dissolved in DMSO before adding to the aqueous reaction buffer.

By following these detailed protocols and application notes, researchers can effectively perform in vitro ubiquitination assays to study the function and inhibition of the SCF-Met30 E3 ligase with this compound, facilitating further research and drug development efforts in this area.

References

Application Notes and Protocols: Immunoprecipitation of SCF Complex Components with Smer3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immunoprecipitation (IP) of Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex components, specifically focusing on the effects of the small molecule inhibitor Smer3. This compound has been identified as a specific inhibitor of the SCFMet30 complex, making it a valuable tool for studying the dynamics and function of this particular E3 ligase.[1][2][3]

Introduction

The SCF complex is a crucial family of E3 ubiquitin ligases that target a wide array of cellular proteins for proteasomal degradation, thereby regulating key cellular processes such as cell cycle progression, transcription, and signal transduction. The specificity of the SCF complex is determined by the F-box protein, which recruits specific substrates. This compound is a cell-permeable small molecule that has been shown to selectively inhibit the SCFMet30 E3 ligase by diminishing the interaction between the F-box protein Met30 and the core SCF complex component, Skp1.[1][2] This targeted inhibition allows for the detailed investigation of SCFMet30 function and its downstream signaling pathways.

These protocols and notes are designed to guide researchers in setting up and performing immunoprecipitation experiments to study the effect of this compound on the integrity of the SCF complex.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the interaction of Skp1 with various F-box proteins, as determined by SILAC-based quantitative mass spectrometry. Yeast cells expressing HBTH-tagged Skp1 were metabolically labeled with "heavy" (13C/15N) or "light" (12C/14N) arginine and lysine. The "heavy" culture was treated with a DMSO control, while the "light" culture was treated with 20µM this compound for 30 minutes.[1]

F-box ProteinSILAC Ratio (this compound/DMSO)Effect of this compound on Skp1 Binding
Met30Significantly ReducedInhibited
Cdc4No significant changeUnaffected
Grr1No significant changeUnaffected
Ufo1No significant changeUnaffected
Rcy1No significant changeUnaffected
Mdm30No significant changeUnaffected
Ylr235cNo significant changeUnaffected
Ydr131cNo significant changeUnaffected
Ynl114wNo significant changeUnaffected
Ybr242wNo significant changeUnaffected
Ydr215wNo significant changeUnaffected

Table 1: Effect of this compound on the interaction of various F-box proteins with Skp1. A significant reduction in the SILAC ratio for Met30 indicates that this compound specifically diminishes its binding to Skp1. Data adapted from Aghajan et al., 2010.[1]

Signaling Pathways and Experimental Workflow

SCF Complex and this compound Inhibition

The SCF (Skp1-Cullin-F-box) complex is a multi-subunit E3 ubiquitin ligase. Its primary function is to target substrate proteins for ubiquitination and subsequent degradation by the proteasome. The specificity of the complex is conferred by the F-box protein, which binds to specific substrates. This compound acts by binding directly to the F-box protein Met30, thereby preventing its assembly into the SCF complex.[1][2][4]

SCF_Smer3_Pathway SCF E3 Ligase Complex and this compound Inhibition Pathway cluster_SCF SCF Complex Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 binds Rbx1 Rbx1 Cul1->Rbx1 binds E2 E2-Ub Rbx1->E2 recruits Met30 Met30 (F-box) Met30->Skp1 binds Substrate Substrate (e.g., Met4) Met30->Substrate recruits This compound This compound This compound->Met30 inhibits binding to Skp1 E2->Substrate Ubiquitination Ub_Substrate Ubiquitinated Substrate Proteasome Proteasome Degradation Ub_Substrate->Proteasome

Caption: this compound inhibits the SCFMet30 complex by targeting Met30.

Experimental Workflow for Immunoprecipitation

The following diagram outlines the key steps for performing an immunoprecipitation experiment to assess the impact of this compound on the interaction between Met30 and Skp1.

IP_Workflow Immunoprecipitation Workflow with this compound Treatment start Yeast Culture (e.g., 13Myc-Met30 expressing strain) treatment Treat with this compound (30µM) or DMSO (control) for 30 min start->treatment harvest Harvest and Lyse Cells treatment->harvest ip Immunoprecipitation with anti-Myc antibody harvest->ip wash Wash Beads ip->wash elute Elute Immunocomplexes wash->elute analysis Western Blot Analysis (probe for Skp1 and Myc-Met30) elute->analysis end Quantify Protein-Protein Interaction analysis->end

Caption: Workflow for this compound treatment and subsequent immunoprecipitation.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is based on the methodology used for yeast cells expressing an epitope-tagged F-box protein.[1]

Materials:

  • Yeast strain expressing 13Myc-tagged Met30

  • Yeast extract peptone dextrose (YPD) medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Shaking incubator

Procedure:

  • Inoculate a starter culture of the yeast strain in YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into fresh YPD medium to an OD600 of approximately 0.2.

  • Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 of 0.6-0.8).

  • Divide the culture into two flasks. To one flask, add this compound to a final concentration of 30 µM. To the other flask, add an equivalent volume of DMSO as a vehicle control.

  • Incubate both cultures at 30°C with shaking for 30 minutes.

  • Proceed immediately to cell harvesting and lysis for immunoprecipitation.

Protocol 2: Immunoprecipitation of Myc-Tagged Met30

This protocol provides a general framework for the immunoprecipitation of an epitope-tagged protein from yeast cell lysates.

Materials:

  • This compound-treated and control yeast cell pellets

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Glass beads (acid-washed)

  • Bead beater or vortexer

  • Microcentrifuge

  • Anti-Myc antibody (for immunoprecipitation)

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: a. Harvest the yeast cells from Protocol 1 by centrifugation at 3,000 x g for 5 minutes at 4°C. b. Wash the cell pellets once with ice-cold water. c. Resuspend the cell pellets in an appropriate volume of ice-cold Lysis Buffer. d. Add an equal volume of acid-washed glass beads. e. Lyse the cells by vigorous vortexing or using a bead beater in short bursts, keeping the samples on ice between bursts to prevent heating. f. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation: a. Determine the protein concentration of the cleared lysates. b. (Optional) Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube. c. Add the anti-Myc antibody to the cleared lysate. The optimal antibody concentration should be determined empirically. d. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. e. Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immunocomplexes.

  • Washing and Elution: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, remove as much of the supernatant as possible. d. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5 minutes. e. Pellet the beads by centrifugation, and collect the supernatant containing the eluted proteins.

Protocol 3: Western Blot Analysis

Materials:

  • Eluted protein samples from Protocol 2

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Skp1 and anti-Myc)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer: a. Load the eluted samples onto an SDS-PAGE gel, along with a protein ladder. b. Run the gel until adequate separation is achieved. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-Skp1) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. To verify the immunoprecipitation of the tagged protein, the membrane can be stripped and re-probed with the anti-Myc antibody.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Analyze the band intensities to compare the amount of Skp1 that co-immunoprecipitated with Myc-Met30 in the this compound-treated versus the control samples. A decrease in the Skp1 band in the this compound-treated sample indicates inhibition of the interaction.[1]

References

Smer3: A Chemical Probe for Elucidating F-box Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Smer3 is a cell-permeable small molecule that acts as a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3] Specifically, this compound targets the F-box protein Met30 in yeast (Saccharomyces cerevisiae), thereby inhibiting the ubiquitination of its substrates.[1][4] This inhibitory action is achieved by this compound directly binding to Met30 and disrupting its interaction with the core SCF component, Skp1.[4][5] The specificity of this compound for SCFMet30 over other SCF complexes, such as SCFCdc4, makes it a valuable chemical probe for dissecting the roles of individual F-box proteins in cellular processes.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate F-box protein function, particularly in the context of the SCFMet30 complex in yeast.

Mechanism of Action

The SCF complex is a major class of E3 ubiquitin ligases that plays a crucial role in targeting a wide array of proteins for proteasomal degradation, thereby regulating diverse cellular processes such as cell cycle progression, signal transduction, and transcription.[6][7] The specificity of the SCF complex is conferred by the F-box protein, which acts as a receptor for specific substrates.[8][9]

This compound exerts its inhibitory effect by interfering with the assembly of the SCFMet30 complex. It binds directly to the F-box protein Met30, which prevents the recruitment of Met30 to the Skp1-Cullin scaffold.[4][5] This disruption inhibits the E3 ligase activity of SCFMet30, leading to the accumulation of its non-ubiquitinated substrates, such as the transcription factor Met4.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its activity and cytotoxicity.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterOrganism/SystemTargetValueReference(s)
Inhibition of Met4 UbiquitinationSaccharomyces cerevisiaeSCFMet300-60 µM[1]
IC50 (Cell Cycle Arrest)Saccharomyces cerevisiae-10-30 µM[10]

Table 2: Cytotoxicity of this compound in Human Cell Lines

Cell LineAssayIC50Incubation TimeReference(s)
A549MTT Assay1 µM72 hrs[1]
A549/TRMTT Assay0.6 µM72 hrs[1]
PC-3Methylene Blue Survival Assay0.16 µM72 hrs[1]

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the function of this compound as a chemical probe for F-box proteins.

Protocol 1: In Vitro Ubiquitination Assay

This assay assesses the ability of this compound to directly inhibit the ubiquitination of a substrate by the SCFMet30 complex.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5)

  • Recombinant Ubiquitin

  • Recombinant SCFMet30 complex (Skp1, Cul1, Rbx1, Met30)

  • Recombinant substrate (e.g., Met4)

  • This compound (dissolved in DMSO)

  • ATP solution

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Antibodies against the substrate (e.g., anti-Met4) and ubiquitin

Procedure:

  • Prepare a master mix containing E1, E2, ubiquitin, and substrate in ubiquitination reaction buffer.

  • Aliquot the master mix into separate reaction tubes.

  • Add this compound at various concentrations (e.g., 0, 1, 10, 50, 100 µM) to the reaction tubes. Include a DMSO-only control.

  • Pre-incubate the reactions with this compound for 15-30 minutes at room temperature.

  • Initiate the ubiquitination reaction by adding the recombinant SCFMet30 complex and ATP.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Perform a Western blot analysis using antibodies against the substrate to detect its ubiquitinated forms (which will appear as higher molecular weight bands or a smear). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Skp1-Met30 Interaction

This protocol determines if this compound disrupts the interaction between Met30 and Skp1 in vivo.[4]

Materials:

  • Yeast strain expressing tagged Met30 (e.g., 13Myc-Met30)

  • Yeast growth medium (e.g., YPDA)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Antibody against the tag (e.g., anti-Myc)

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Antibodies against Skp1 and the tag on Met30.

Procedure:

  • Grow the yeast culture to mid-log phase.

  • Treat the cells with this compound (e.g., 30 µM) or DMSO for 30-60 minutes.[4]

  • Harvest the cells by centrifugation and wash with ice-cold water.

  • Lyse the cells using glass beads or other appropriate methods in lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.

  • Incubate the pre-cleared lysate with the anti-tag antibody for 2-4 hours at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads several times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Skp1 and the Met30 tag to assess the co-precipitation of Skp1.

Protocol 3: Yeast Growth Inhibition Assay

This assay evaluates the effect of this compound on yeast cell proliferation.

Materials:

  • Wild-type and relevant mutant (e.g., met4Δ) yeast strains

  • Yeast growth medium (e.g., YPD)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inoculate a starter culture of the yeast strains and grow overnight.

  • Dilute the overnight cultures to a low starting OD600 (e.g., 0.05-0.1) in fresh medium.

  • In a 96-well plate, add the diluted yeast culture to wells containing serial dilutions of this compound (e.g., 0 to 100 µM). Include a DMSO-only control.

  • Incubate the plate at 30°C in a microplate reader with shaking.

  • Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.

  • Plot the growth curves (OD600 vs. time) for each this compound concentration.

  • The IC50 for growth inhibition can be calculated from the dose-response curve at a specific time point.

Protocol 4: Differential Scanning Fluorimetry (DSF) for Direct Binding

DSF, or Thermal Shift Assay, can be used to demonstrate the direct binding of this compound to its target protein, Met30, by measuring changes in protein thermal stability.[11]

Materials:

  • Purified recombinant Met30 protein (ideally in complex with Skp1 for stability)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • This compound (dissolved in DMSO)

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye in DSF buffer.

  • Aliquot the master mix into PCR tubes or a 96-well PCR plate.

  • Add this compound at various concentrations (e.g., 0 to 200 µM) to the protein-dye mixture. Include a DMSO-only control.

  • Seal the plate/tubes and briefly centrifuge to collect the contents.

  • Place the samples in the real-time PCR instrument.

  • Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • Analyze the resulting melt curves. The melting temperature (Tm) is the inflection point of the sigmoid curve. A shift in Tm in the presence of this compound indicates direct binding.

Visualizations

Signaling Pathway and Mechanism of this compound Action

Smer3_Mechanism cluster_SCF SCF Complex Assembly cluster_Ub Ubiquitination Cascade Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 binds Rbx1 Rbx1 Cul1->Rbx1 binds E2_Ub E2~Ub Rbx1->E2_Ub recruits Met30 Met30 (F-box) Met30->Skp1 binds Met30->Skp1 Substrate Substrate (e.g., Met4) Met30->Substrate recognizes E2_Ub->Substrate Ub transfer Ub_Substrate Ub-Substrate Substrate->Ub_Substrate This compound This compound This compound->Met30 binds

Caption: Mechanism of this compound inhibition of the SCFMet30 E3 ubiquitin ligase complex.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Yeast Culture (tagged Met30) treatment Treat with this compound or DMSO start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate tagged Met30 lysis->ip wash Wash Beads ip->wash elution Elute Proteins wash->elution analysis Western Blot for Skp1 elution->analysis Smer3_Logic This compound This compound Present Smer3_binds This compound binds Met30 This compound->Smer3_binds No_this compound This compound Absent SCF_active Active SCF-Met30 No_this compound->SCF_active SCF_disrupted SCF-Met30 assembly disrupted Smer3_binds->SCF_disrupted Ub_inhibited Met4 ubiquitination inhibited SCF_disrupted->Ub_inhibited Met4_accumulates Non-ubiquitinated Met4 accumulates Ub_inhibited->Met4_accumulates Ub_active Met4 ubiquitination proceeds SCF_active->Ub_active

References

Measuring the Impact of Smer3 on Met4 Ubiquitination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the effect of Smer3, a known inhibitor of the SCF(Met30) E3 ubiquitin ligase, on the ubiquitination of the transcription factor Met4. These techniques are crucial for understanding the regulatory mechanisms of sulfur metabolism and for the development of targeted therapeutics.

Introduction to the this compound-Met4 Pathway

In yeast, the transcription factor Met4 is a key regulator of genes involved in sulfur metabolism. The activity of Met4 is controlled by the SCF(Met30) E3 ubiquitin ligase, which ubiquitinates Met4 to inhibit its transcriptional function without targeting it for degradation.[1][2][3] this compound has been identified as a small molecule that specifically inhibits the SCF(Met30) E3 ligase, thereby preventing the ubiquitination and inactivation of Met4.[4][5] The following protocols detail methods to quantify this inhibitory effect.

Data Presentation: Quantifying the Effect of this compound

The following table summarizes the expected quantitative outcomes from the described experiments, providing a clear comparison between treated and untreated samples.

Experiment Measurement Control (DMSO) This compound-Treated Expected Outcome with this compound Treatment
In Vivo Ubiquitination Assay Ratio of Ubiquitinated Met4 to Total Met4HighLowSignificant decrease in the ubiquitinated Met4 fraction.[4]
In Vitro Ubiquitination Assay Amount of Un-ubiquitinated Met4 SubstrateLowHighDose-dependent increase in the amount of un-ubiquitinated Met4.[5]
Reporter Gene Assay (e.g., MET Gene Promoter-lacZ) Reporter Gene Activity (e.g., β-galactosidase units)LowHighIncreased transcriptional activity of Met4 target genes.

Signaling Pathway and Experimental Workflow Visualizations

The diagrams below illustrate the key signaling pathway and the general workflow for the experimental protocols.

Smer3_Met4_Pathway cluster_0 SCF(Met30) E3 Ligase Complex Met30 Met30 (F-box) Skp1 Skp1 Met30->Skp1 Cdc53 Cdc53 (Cullin) Skp1->Cdc53 Rbx1 Rbx1 (RING) Cdc53->Rbx1 Ub Ubiquitin Rbx1->Ub Conjugation Met4_inactive Met4 (Inactive, Ubiquitinated) Met4_active Met4 (Active, Non-ubiquitinated) Met4_inactive->Met4_active Deubiquitination Met4_active->Met4_inactive MET_genes MET Gene Transcription Met4_active->MET_genes Activation This compound This compound This compound->Met30 Inhibition Ub->Met4_active Ubiquitination E1_E2 E1, E2 Enzymes E1_E2->Ub Activation

Caption: The this compound-Met4 signaling pathway.

Experimental_Workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assay Yeast_Culture Yeast Culture Treatment Treat with this compound or DMSO Yeast_Culture->Treatment Lysis_Vivo Cell Lysis Treatment->Lysis_Vivo IP_Vivo Immunoprecipitation (Met4) Lysis_Vivo->IP_Vivo WB_Vivo Western Blot (Anti-Met4 & Anti-Ub) IP_Vivo->WB_Vivo Analysis Data Analysis & Quantification WB_Vivo->Analysis Purified_Components Purified Components (SCF-Met30, Met4, E1, E2, Ub, ATP) Incubation Incubate with this compound or DMSO Purified_Components->Incubation Reaction Initiate Ubiquitination Reaction Incubation->Reaction WB_Vitro Western Blot (Anti-Met4) Reaction->WB_Vitro WB_Vitro->Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: In Vivo Analysis of this compound's Effect on Met4 Ubiquitination in Yeast

This protocol details the steps to assess the ubiquitination status of Met4 in yeast cells following treatment with this compound.

Materials:

  • Yeast strain expressing endogenous or tagged Met4

  • Yeast peptone dextrose (YPD) medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors (e.g., PMSF, leupeptin, aprotinin) and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM)).

  • Glass beads

  • Microcentrifuge

Procedure:

  • Cell Culture and Treatment:

    • Inoculate a yeast culture in YPD medium and grow to mid-log phase (OD600 ≈ 0.8).

    • Divide the culture into two flasks. Treat one with the desired concentration of this compound (e.g., 4 µM) and the other with an equivalent volume of DMSO.[4]

    • Incubate for 45-60 minutes at 30°C with shaking.[4]

  • Cell Lysis:

    • Harvest cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet with ice-cold water.

    • Resuspend the pellet in 500 µL of ice-cold Lysis Buffer.

    • Add an equal volume of acid-washed glass beads.

    • Lyse the cells by vigorous vortexing for 30-second intervals, with 1-minute cooling on ice in between, for a total of 5-6 cycles.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the total cell lysate.

  • Analysis:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

    • Proceed with Immunoprecipitation (Protocol 3) or directly analyze by Western Blotting (Protocol 4). Direct Western blotting can detect ubiquitinated Met4 as higher molecular weight species.[4]

Protocol 2: In Vitro SCF(Met30) Ubiquitination Assay with this compound

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the SCF(Met30) complex.

Materials:

  • Purified recombinant SCF(Met30) complex

  • Purified recombinant Met4 substrate

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., Cdc34)

  • Ubiquitin

  • ATP

  • Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • SDS-PAGE Sample Buffer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified SCF(Met30) complex and Met4 substrate.

    • Add this compound at various concentrations or DMSO as a control.

    • Pre-incubate for 20 minutes at room temperature to allow this compound to bind to the ligase.[5]

  • Initiate Ubiquitination:

    • To the pre-incubated mixture, add E1, E2, ubiquitin, and ATP to start the reaction.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop and Analyze:

    • Stop the reaction by adding SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.

    • Analyze the reaction products by Western Blotting (Protocol 4) using an anti-Met4 antibody.

    • Quantify the amount of un-ubiquitinated Met4 remaining in each reaction to determine the inhibitory effect of this compound.[4]

Protocol 3: Immunoprecipitation of Met4

This protocol is for enriching Met4 from cell lysates to improve the detection of its ubiquitinated forms.

Materials:

  • Total cell lysate (from Protocol 1)

  • Anti-Met4 antibody or anti-tag antibody (if using tagged Met4)

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100.

  • Elution Buffer: 1X SDS-PAGE Sample Buffer.

Procedure:

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 30 minutes at 4°C with gentle rotation to reduce non-specific binding.[6]

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-Met4 antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[7]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of Elution Buffer.

    • Boil the sample at 95°C for 5-10 minutes to elute the protein.

    • Centrifuge to pellet the beads and collect the supernatant for Western Blot analysis.

Protocol 4: Western Blotting for Ubiquitinated Met4

This protocol is for the detection of Met4 and its ubiquitinated forms following SDS-PAGE.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibody: Anti-Met4 or anti-ubiquitin antibody.

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Load the samples (from total cell lysate, in vitro reactions, or immunoprecipitation eluates) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-Met4) diluted in Blocking Buffer, typically overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Ubiquitinated Met4 will appear as a ladder of bands at higher molecular weights than the unmodified Met4 protein.[4][9]

References

Troubleshooting & Optimization

Optimizing Smer3 Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Smer3 for cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this selective SCF(Met30) ubiquitin ligase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase.[1][2] It functions by binding to the F-box subunit Met30, which in turn blocks its association with the core SCF complex.[3][4] This inhibition prevents the ubiquitination of target proteins, such as Met4 in yeast, thereby modulating downstream cellular processes including transcription, cell cycle control, and methionine biosynthesis.[2][5] this compound has also been identified as an enhancer of rapamycin's growth-inhibitory effects.[1][6]

Q2: What is a good starting concentration for this compound in my cell-based assay?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on available data, a good starting point for mammalian cells is a dose-response experiment ranging from low nanomolar to low micromolar concentrations. For example, the IC50 for cytotoxicity in A549 human lung carcinoma cells has been reported as 0.6 µM, and in LNCaP C4-2 prostate cancer cells as 0.17 µM after a 72-hour incubation.[2] In yeast, concentrations between 30-100 µM have been shown to cause significant inhibition of SCF(Met30).[3][7] For in vitro assays, a concentration range of 10-20 µM has been suggested.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO, with a solubility of up to 12.5 mg/mL (55.76 mM).[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the stock solution should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[2] When preparing working solutions, it is advisable to dilute the DMSO stock in your cell culture medium. To avoid precipitation, you can perform a serial dilution of the stock in DMSO before the final dilution in the aqueous medium.[7] Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am not observing any effect with this compound. What could be the reason?

A4: There are several potential reasons for a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. It is crucial to perform a dose-response experiment to determine the optimal concentration.

  • Incubation Time: The incubation time may be too short to observe a biological response. Consider a time-course experiment.

  • Cell Line Specificity: The SCF(Met30) pathway may not be critical for the phenotype you are measuring in your chosen cell line.

  • Compound Inactivity: Ensure that your this compound is of high purity and has been stored correctly to prevent degradation.

  • Experimental Readout: The endpoint you are measuring may not be sensitive to the inhibition of SCF(Met30).

Q5: I am observing significant cytotoxicity with this compound. How can I manage this?

A5: If you observe excessive cell death, consider the following:

  • Lower the Concentration: You may be using a concentration that is too high for your cell line. Perform a dose-response experiment to find a concentration that inhibits the target without causing widespread cytotoxicity.

  • Reduce Incubation Time: Shorten the duration of exposure to this compound.

  • Assess Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity. Using the lowest effective concentration can minimize these.

  • Use a Different Assay: Some assays are more sensitive to cytotoxic effects than others. Consider using an alternative method to measure your desired endpoint.

Quantitative Data Summary

Cell Line/SystemConcentration/IC50Incubation TimeAssay TypeReference
Human A549 cells0.6 µM (IC50)72 hoursCytotoxicity (MTT)[2]
Human LNCaP C4-2 cells0.17 µM (IC50)72 hoursCytotoxicity[2]
Yeast cells0-60 µMNot specifiedMet4 ubiquitination block[2]
Yeast cells30-100 µMNot specifiedSignificant inhibition[3][7]
Yeast cells5 µMNot specifiedUpregulation of methionine biosynthesis genes[2]
In vitro assays10-20 µMNot specifiedGeneral in vitro assays

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a method to determine the optimal working concentration of this compound for a cell-based assay using a typical 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates (clear, black, or white, depending on the assay)

  • Assay-specific reagents (e.g., for viability, proliferation, or a specific biomarker)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for your assay duration. Allow the cells to adhere and recover for 18-24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a series of this compound dilutions in complete cell culture medium. It is recommended to perform a serial dilution. For example, to test a range from 10 µM down to 1 nM, you can prepare a 2X concentrated working solution for each concentration.

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared this compound dilutions and the vehicle control to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • It is good practice to also include a positive control for your assay if available.

  • Incubation:

    • Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific biological question you are addressing.

  • Assay Measurement:

    • After the incubation period, perform your chosen cell-based assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®), a proliferation assay (e.g., BrdU incorporation), or a specific biomarker assay (e.g., ELISA, Western blot).

  • Data Analysis:

    • Read the plate using a plate reader.

    • Subtract the background (wells with medium only).

    • Normalize the data to the vehicle control.

    • Plot the results as a dose-response curve with concentration on the x-axis (log scale) and the measured response on the y-axis.

    • From this curve, you can determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and select the optimal concentration for your future experiments.

Visualizations

Smer3_Signaling_Pathway cluster_SCF_complex SCF Complex Skp1 Skp1 Cullin Cullin Skp1->Cullin Rbx1 Rbx1 Cullin->Rbx1 Ub Ubiquitin Rbx1->Ub recruits E2~Ub Met30 Met30 (F-box protein) Met30->Skp1 binds Substrate Target Substrate (e.g., Met4) Met30->Substrate recognizes This compound This compound This compound->Met30 Ubiquitination Ubiquitination Ub->Substrate transfers to Degradation Proteasomal Degradation or Activity Regulation

Caption: this compound inhibits the SCF(Met30) E3 ubiquitin ligase complex.

Troubleshooting_Workflow Start Start: Experiment with this compound Problem Problem Observed? Start->Problem NoEffect No Observable Effect Problem->NoEffect Yes Toxicity High Cytotoxicity Problem->Toxicity Yes Success Problem Resolved: Proceed with optimized protocol Problem->Success No CheckConc Is concentration optimized? (Dose-response) NoEffect->CheckConc LowerConc Lower this compound concentration Toxicity->LowerConc CheckTime Is incubation time sufficient? CheckConc->CheckTime Yes Reassess Re-evaluate experimental setup or hypothesis CheckConc->Reassess No, optimize first CheckPurity Check this compound purity and storage CheckTime->CheckPurity Yes CheckTime->Reassess No, perform time-course ConsiderPathway Is the SCF(Met30) pathway relevant to the assay? CheckPurity->ConsiderPathway ConsiderPathway->Success Yes ConsiderPathway->Reassess No ReduceTime Reduce incubation time LowerConc->ReduceTime ReduceTime->Success

Caption: A troubleshooting workflow for this compound cell-based assays.

References

troubleshooting Smer3 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Smer3, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to troubleshoot issues with this compound solubility.

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris, HEPES). What is the recommended procedure?

A1: this compound has low solubility in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Recommended Protocol for Solubilizing this compound:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). Several suppliers indicate solubility in DMSO at concentrations ranging from 16.81 mg/mL (75 mM) to over 22.4 mg/mL (100 mM).[1]

  • Vortex and/or sonicate: To ensure the compound is fully dissolved in DMSO, vortex the solution and/or use a sonication bath.

  • Dilute into aqueous buffer: Perform a serial dilution of the DMSO stock solution into your desired aqueous buffer (e.g., PBS, Tris-HCl, HEPES) to achieve the final working concentration. Crucially, add the DMSO stock to the aqueous buffer dropwise while vortexing to minimize precipitation.[2]

  • Final DMSO concentration: Ensure the final concentration of DMSO in your experiment is kept low, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4] Most cell lines tolerate DMSO up to 1%, but it is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.[5][6]

Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules like this compound. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Optimize the dilution method: Instead of a single large dilution, try a stepwise dilution. Add a small volume of the DMSO stock to a small volume of buffer, mix well, and then add this intermediate dilution to the final volume of the buffer.

  • Increase the final DMSO concentration (with caution): If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always run a parallel vehicle control to ensure the DMSO itself is not causing an effect. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1%.[4]

  • Use a different co-solvent: While DMSO is the most common, other organic solvents like N,N-dimethylformamide (DMF) can be used to prepare the initial stock solution.

  • Consider the buffer composition: The salt concentration and pH of your aqueous buffer can influence the solubility of this compound. You may need to empirically test different buffer conditions.

Q3: What is the maximum concentration of this compound that can be achieved in a PBS buffer?

A3: The maximum solubility of this compound in a purely aqueous buffer is very low. However, by using a co-solvent approach, a working solution can be prepared. One supplier suggests that a 1:2 solution of DMSO:PBS (pH 7.2) can achieve a this compound concentration of approximately 0.25 mg/mL.

Q4: For how long is the this compound stock solution in DMSO stable?

A4: this compound stock solutions in DMSO are stable for extended periods when stored correctly. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. One supplier suggests stability for up to 6 months at -80°C and 1 month at -20°C.[7] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the solubility data for this compound from various sources.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO16.8175Tocris Bioscience
DMSO>22.4>100Abcam
DMSO5~22.3Cayman Chemical
DMF5~22.3Cayman Chemical
DMSO:PBS (pH 7.2) (1:2)0.25~1.1Cayman Chemical

Molecular Weight of this compound is approximately 224.18 g/mol .

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound powder.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay for this compound in Different Aqueous Buffers

Objective: To determine the kinetic solubility of this compound in various aqueous buffers.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffers to be tested (e.g., PBS, Tris-HCl, HEPES at different pH values)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare serial dilutions of the this compound DMSO stock solution in DMSO.

  • In a 96-well plate, add a small, fixed volume of each this compound dilution (e.g., 2 µL). Include a DMSO-only control.

  • Add the aqueous buffer of choice to each well to achieve the final desired this compound concentration (e.g., 198 µL for a 1:100 dilution).

  • Mix the plate on a plate shaker for a specified time (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in signal indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.

Visualizations

Smer3_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: this compound powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10-100 mM) start->dissolve_dmso stock_solution Concentrated Stock Solution dissolve_dmso->stock_solution dilute Dilute into Aqueous Buffer (e.g., PBS, Tris, HEPES) stock_solution->dilute working_solution Working Solution dilute->working_solution precipitation Precipitation Occurs? working_solution->precipitation no_precipitate No Precipitation: Proceed with Experiment precipitation->no_precipitate No troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes lower_conc Lower Final this compound Concentration troubleshoot->lower_conc optimize_dilution Optimize Dilution Method (e.g., stepwise) troubleshoot->optimize_dilution change_cosolvent Consider Alternative Co-solvent (e.g., DMF) troubleshoot->change_cosolvent adjust_buffer Adjust Buffer Composition (pH, salt concentration) troubleshoot->adjust_buffer

Caption: A workflow for dissolving and troubleshooting this compound solubility.

SCF_Met30_Pathway Simplified SCF-Met30 Ubiquitination Pathway cluster_SCF SCF-Met30 Complex Skp1 Skp1 Cullin1 Cullin-1 Skp1->Cullin1 Met30 Met30 (F-box protein) Skp1->Met30 Rbx1 Rbx1 Cullin1->Rbx1 E2 E2 Ubiquitin- Conjugating Enzyme Rbx1->E2 Met4_active Active Met4 E2->Met4_active Ubiquitination Met4_inactive Inactive Met4-Ub Met4_inactive->Met4_active Deubiquitination Met4_active->Met4_inactive MET_genes MET Gene Expression Met4_active->MET_genes Transcription Activation This compound This compound This compound->Met30 Inhibits Binding to Skp1

Caption: this compound inhibits the SCF-Met30 E3 ubiquitin ligase complex.

References

common off-target effects of Smer3 to consider

Author: BenchChem Technical Support Team. Date: November 2025

Smer3 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to address common questions and challenges, particularly concerning its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex in yeast, specifically targeting the F-box protein Met30.[1][2][3][4][5] It functions by binding directly to Met30, which prevents its association with the core SCF complex.[4][5] This inhibition leads to a decrease in the ubiquitination of Met30 substrates, such as the transcription factor Met4.[1][2]

Q2: Has a direct mammalian ortholog of yeast Met30 been identified as a target for this compound?

Currently, there is no definitive published evidence identifying a specific mammalian F-box protein as a direct ortholog of yeast Met30 that is targeted by this compound. While the SCF complex is highly conserved between yeast and mammals, the specific F-box proteins can be divergent. Therefore, researchers should exercise caution when extrapolating the effects of this compound from yeast to mammalian systems.

Q3: What are the known off-target effects of this compound?

The most significant reported off-target effect of this compound is the induction of oxidative stress.[6] In human cell lines such as HeLa, this compound has been shown to cause substantial oxidation of peroxiredoxins (Prxs) in the cytosol and mitochondria. This effect is believed to be mediated by the generation of hydrogen peroxide (H₂O₂) and is a factor in its cytotoxic mechanism.[6] It is crucial to consider this off-target activity when interpreting experimental results, especially in studies sensitive to redox balance.

Q4: How selective is this compound for SCFMet30?

In yeast, this compound has been shown to be selective for SCFMet30 over the closely related SCFCdc4 complex.[3][4] However, a comprehensive selectivity profile of this compound against a broad panel of human E3 ubiquitin ligases or kinases has not been published. Without such data, the full spectrum of its off-target interactions in mammalian cells remains largely uncharacterized.

Troubleshooting Guide

Problem 1: I am observing high levels of cytotoxicity in my mammalian cell line treated with this compound, which seems unrelated to my expected pathway.

  • Possible Cause: The observed cytotoxicity may be due to the known off-target effect of this compound, which is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6]

  • Troubleshooting Steps:

    • Measure ROS levels: Perform a ROS assay (e.g., using DCFDA or similar fluorescent probes) to determine if this compound treatment is increasing oxidative stress in your specific cell line.

    • Co-treatment with an antioxidant: Test whether co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can rescue the cytotoxic phenotype. If the cytotoxicity is mitigated, it strongly suggests the involvement of ROS.

    • Dose-response analysis: Perform a careful dose-response study to find the minimum effective concentration of this compound for your intended on-target effect, which may help to minimize the off-target cytotoxicity.

Problem 2: I am not observing the expected phenotype in my mammalian cells based on the known yeast target of this compound.

  • Possible Cause: The mammalian ortholog of the yeast Met30 F-box protein may not be expressed in your cell line of interest, or it may not be a target of this compound.

  • Troubleshooting Steps:

    • Confirm expression of potential targets: If there are candidate human F-box proteins with homology to yeast Met30, confirm their expression in your cell line at the protein level (e.g., via western blot or proteomics).

    • Assess target engagement: If a potential mammalian target is identified, perform experiments to determine if this compound engages with this target. This could include co-immunoprecipitation experiments to see if this compound disrupts the interaction of the F-box protein with other SCF components like Skp1 or Cul1.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterCell LineValueAssay TypeReference
IC₅₀ (Cell Cycle Arrest)Yeast10-30 µMCell Proliferation Assay[7]
Effective Concentration (Met4 ubiquitination inhibition)Yeast0-60 µMIn vivo ubiquitination assay[2]
Effective Concentration (Upregulation of methionine biosynthesis genes)Yeast5 µMGene Expression Analysis[1][8]

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay to Test this compound Activity

This protocol is adapted for testing the inhibitory effect of this compound on a specific SCF E3 ligase complex.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

  • Recombinant SCF complex with the F-box protein of interest

  • Recombinant substrate protein

  • Ubiquitin

  • ATP solution (10 mM)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE loading buffer

  • Antibodies against the substrate protein and ubiquitin

Procedure:

  • Prepare the ubiquitination reaction mix on ice. For a 20 µL reaction, combine:

    • 100 nM E1 enzyme

    • 500 nM E2 enzyme

    • 50 nM SCF complex

    • 1 µM substrate protein

    • 5 µM ubiquitin

    • 2 µL of 10X ubiquitination reaction buffer

    • 2 mM ATP

  • Prepare serial dilutions of this compound in DMSO. Add 1 µL of the this compound dilution or DMSO (vehicle control) to the reaction tubes.

  • Pre-incubate the reaction mixtures with this compound or DMSO for 15 minutes at 30°C.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the samples by SDS-PAGE and western blotting using antibodies against the substrate to observe its ubiquitination status (laddering pattern) and an anti-ubiquitin antibody.

Protocol 2: Co-Immunoprecipitation to Assess SCF Complex Integrity

This protocol can be used to determine if this compound disrupts the interaction between an F-box protein and other SCF components in mammalian cells.

Materials:

  • Mammalian cells expressing the tagged F-box protein of interest (e.g., FLAG-tagged)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody or antibody against the endogenous F-box protein

  • Antibodies against other SCF components (e.g., Skp1, Cul1)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

Procedure:

  • Culture cells to 80-90% confluency and treat with the desired concentration of this compound or DMSO for the appropriate time (e.g., 4-6 hours).

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the primary antibody against the tagged or endogenous F-box protein overnight at 4°C.

  • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by SDS-PAGE and western blotting using antibodies against the F-box protein and other SCF components to assess their co-precipitation.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure ROS levels in cells treated with this compound.

Materials:

  • Mammalian cells

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • H₂DCFDA (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader (Excitation/Emission: ~495 nm/~529 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10 µM H₂DCFDA in warm PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound, DMSO (vehicle control), or a positive control (e.g., 100 µM H₂O₂) in culture medium.

  • Incubate for the desired time (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Smer3_Mechanism_of_Action cluster_SCF_Complex SCF E3 Ubiquitin Ligase Complex Cul1 Cul1 Rbx1 Rbx1 Cul1->Rbx1 Skp1 Skp1 Skp1->Cul1 Met30 Met30 (F-box protein) Skp1->Met30 Ubiquitination Ubiquitination Rbx1->Ubiquitination Substrate Substrate (e.g., Met4) Met30->Substrate This compound This compound This compound->Met30 Inhibits Interaction Substrate->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: this compound mechanism of action on the SCFMet30 complex.

Off_Target_Workflow start Start: Observe Unexpected Phenotype with this compound phenotype Is the phenotype cytotoxicity? start->phenotype ros_assay Perform ROS Assay (e.g., DCFDA) phenotype->ros_assay Yes no_phenotype Is the expected on-target effect absent? phenotype->no_phenotype No ros_positive ROS levels elevated? ros_assay->ros_positive antioxidant Co-treat with Antioxidant (e.g., NAC) ros_positive->antioxidant Yes other_off_target Consider other off-target mechanisms ros_positive->other_off_target No rescue Phenotype rescued? antioxidant->rescue off_target_ros Conclusion: Off-target ROS-mediated effect is likely rescue->off_target_ros Yes rescue->other_off_target No target_expression Confirm expression of potential mammalian target no_phenotype->target_expression Yes target_engagement Perform target engagement assay (e.g., Co-IP) target_expression->target_engagement conclusion_no_target Conclusion: Mammalian target may not be inhibited target_engagement->conclusion_no_target

Caption: Troubleshooting workflow for this compound off-target effects.

Signaling_Pathway cluster_on_target On-Target Pathway (Yeast) cluster_off_target Off-Target Pathway (Mammalian Cells) This compound This compound SCF_Met30 SCF-Met30 Complex This compound->SCF_Met30 Inhibition Met4_Ub Met4 Ubiquitination SCF_Met30->Met4_Ub Met4_Deg Met4 Degradation Met4_Ub->Met4_Deg Met_Genes Methionine Biosynthesis Gene Expression Met4_Deg->Met_Genes Repression Lifted ROS Reactive Oxygen Species (ROS) Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Toxicity Cell Toxicity Oxidative_Stress->Cell_Toxicity Smer3_off This compound Smer3_off->ROS

References

Technical Support Center: Validating Smer3 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of Smer3, a selective Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase inhibitor, in a new mammalian cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a small molecule that was identified as an enhancer of rapamycin's growth-inhibitory effects.[1] Its primary mechanism of action is the selective inhibition of the SCFMet30 E3 ubiquitin ligase complex in yeast.[2] this compound has been shown to directly bind to the F-box protein Met30, preventing its association with the core SCF complex. This inhibition blocks the ubiquitination of the transcription factor Met4, a key regulator of sulfur metabolism and stress responses.[2][3]

Q2: What is the likely mammalian target of this compound?

A2: The direct mammalian homolog of the yeast F-box protein Met30 has not been definitively identified. However, based on functional homology, the SCFβ-TrCP complex is a strong candidate. β-TrCP is an F-box protein involved in numerous cellular processes, including the degradation of proteins involved in cell cycle control and signal transduction. Additionally, the downstream effects of this compound in yeast on the bZIP transcription factor Met4 suggest that its mammalian equivalent could be a functionally similar transcription factor, such as Nrf2, which is also regulated by ubiquitin-mediated degradation and plays a key role in cellular stress responses.[3]

Q3: What are the expected outcomes of this compound treatment in a responsive mammalian cell line?

A3: Based on its known mechanism of action, successful this compound treatment in a responsive mammalian cell line is expected to result in:

  • Inhibition of a specific SCF E3 ubiquitin ligase complex (e.g., SCFβ-TrCP).

  • Increased stability of the target substrate of this E3 ligase.

  • Downstream cellular effects, such as cell cycle arrest or modulation of stress response pathways.

  • Potential for synergistic effects when combined with mTOR inhibitors like rapamycin.

Q4: Is there a known connection between this compound and autophagy in mammalian cells?

A4: While direct evidence of this compound-induced autophagy in mammalian cells is limited, its role as a rapamycin enhancer suggests a potential link. Rapamycin is a well-known inducer of autophagy through the inhibition of the mTOR pathway. It is plausible that by inhibiting an SCF E3 ligase, this compound may modulate signaling pathways that converge on mTOR or other autophagy-regulating proteins. Therefore, assessing autophagy induction can be a valuable secondary assay to characterize the cellular response to this compound.

Experimental Workflow for this compound Validation

G cluster_0 Phase 1: Initial Viability and Dose-Response cluster_1 Phase 2: Target Engagement and Primary Validation cluster_2 Phase 3: Downstream Functional Validation cluster_3 Phase 4: Secondary Functional Assay A Select New Cell Line B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 of this compound B->C D Hypothesize Mammalian SCF Target (e.g., SCF-β-TrCP) C->D E Immunoprecipitation (IP) of SCF Complex D->E F In Vitro Ubiquitination Assay E->F G Western Blot for Substrate Ubiquitination F->G H Identify Downstream Substrate of Target SCF (e.g., a known β-TrCP substrate) G->H I Western Blot for Substrate Protein Levels H->I J Confirm Substrate Stabilization I->J K Autophagy Induction Assay J->K L LC3-II Western Blot K->L M Confirm Autophagy Induction L->M

Figure 1: Experimental workflow for validating this compound activity in a new cell line.

Data Presentation: this compound IC50 Values in Mammalian Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma1[2]
A549/TRLung Carcinoma (Taxol-Resistant)0.6[2]
L02Normal Liver>10[2]
LNCaP C4-2Prostate Cancer~5[2]
PC-3Prostate Cancer~5[2]

Experimental Protocols

Protocol 1: Validating this compound-Mediated Inhibition of a Target SCF E3 Ligase

This protocol is designed to determine if this compound inhibits the ubiquitination of a known substrate by its cognate SCF E3 ligase in your cell line of interest. This example focuses on the hypothesized target, SCFβ-TrCP.

A. Cell Lysis and Immunoprecipitation of the SCFβ-TrCP Complex

  • Cell Culture and Treatment: Plate your chosen cell line and grow to 70-80% confluency. Treat the cells with this compound at a concentration at or above the determined IC50 for a duration determined by preliminary time-course experiments (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Pre-clearing Lysates: Incubate the cell lysates with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a core component of the SCF complex (e.g., anti-CUL1) or against β-TrCP overnight at 4°C.

  • Capture Immune Complexes: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-SCF complex.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

B. In Vitro Ubiquitination Assay

  • Reaction Setup: To the immunoprecipitated SCFβ-TrCP complex on beads, add the following components of the ubiquitination reaction:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)

    • Recombinant ubiquitin

    • ATP

    • The purified recombinant substrate of β-TrCP (e.g., a known substrate like IκBα or β-catenin).

    • In vitro ubiquitination buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

C. Western Blot Analysis

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against the substrate protein.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated substrate should be visible in the control lane, which should be diminished in the this compound-treated lane.

Protocol 2: Assessing Autophagy Induction by LC3-II Western Blot

This protocol determines if this compound treatment leads to an increase in autophagic flux.

  • Cell Treatment: Treat your cell line with this compound at the desired concentration and for various time points (e.g., 6, 12, 24 hours). Include a positive control for autophagy induction (e.g., rapamycin or starvation) and a vehicle control. For a more robust analysis of autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor like Bafilomycin A1 for the last 2-4 hours of the this compound treatment.[3][4]

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Load equal amounts of protein onto a 12-15% SDS-PAGE gel to resolve the two forms of LC3 (LC3-I and LC3-II).[5]

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for LC3.

    • Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

  • Analysis: An increase in the amount of LC3-II (the lower band at ~14-16 kDa) in the this compound-treated samples compared to the vehicle control indicates an increase in the number of autophagosomes. A further accumulation of LC3-II in the presence of Bafilomycin A1 confirms an increase in autophagic flux.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low this compound activity observed (high IC50) The target SCF E3 ligase is not expressed or is inactive in the chosen cell line. this compound is being extruded from the cells by efflux pumps. this compound is insoluble in the cell culture medium.Screen a panel of cell lines to find a sensitive model. Co-treat with an efflux pump inhibitor as a control experiment. Ensure the final DMSO concentration is low (<0.1%) and that the this compound stock solution is properly prepared. This compound is soluble in DMSO.[7]
Inconsistent results between experiments Cell line has a high passage number, leading to genetic drift. Mycoplasma contamination. Lot-to-lot variability of this compound.Use low-passage number cells and perform regular cell line authentication. Routinely test for mycoplasma contamination. Purchase this compound from a reputable supplier and, if possible, test new lots against a previously validated lot.
High background in ubiquitination assays Non-specific binding of proteins to the immunoprecipitation beads. Antibody cross-reactivity.Increase the number and stringency of washes during the immunoprecipitation steps. Use a high-quality, validated primary antibody for immunoprecipitation and western blotting.
No change in LC3-II levels after this compound treatment The cell line may have a defective autophagy pathway. this compound does not induce autophagy in this cell line. The time points chosen were not optimal.Use a positive control for autophagy (e.g., rapamycin) to confirm the cell line is capable of inducing autophagy. Consider that autophagy may not be a downstream effect of this compound in your system. Perform a broader time-course experiment.
Unexpected cytotoxicity in a new cell line Off-target effects of this compound.Perform a broader screen to identify potential off-target effects. This could involve proteomic or transcriptomic approaches. Titrate the this compound concentration to find a dose that inhibits the target without causing widespread toxicity.

Signaling Pathway and Experimental Logic Diagrams

G cluster_0 This compound Mechanism of Action This compound This compound Met30_Skp1 Met30-Skp1 Interaction This compound->Met30_Skp1 Inhibits SCF_Met30 SCF-Met30 Complex SCF_Met30->Met30_Skp1 Ub_Met4 Ubiquitinated Met4 Met30_Skp1->Ub_Met4 Promotes Ubiquitination of Met4 Met4 Met4 (Transcription Factor) Met4->Ub_Met4 Met4_degradation Met4 Inactivation/Degradation Ub_Met4->Met4_degradation

Figure 2: this compound inhibits the SCF-Met30 complex, preventing Met4 ubiquitination.

G cluster_0 Troubleshooting Logic for No this compound Activity Start No this compound Activity Observed Check1 Is the target SCF complex expressed? Start->Check1 Check2 Is this compound soluble and stable in media? Check1->Check2 Yes Result1 Select a new cell line expressing the target. Check1->Result1 No Check3 Are there active efflux pumps? Check2->Check3 Yes Result2 Prepare fresh this compound stock and optimize media conditions. Check2->Result2 No Result3 Use efflux pump inhibitors as a control. Check3->Result3 Yes Conclusion This compound is likely inactive in this cell line. Check3->Conclusion No

References

Smer3 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Smer3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot issues encountered during experiments with this compound, a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that selectively inhibits the SCFMet30 E3 ubiquitin ligase in yeast.[1][2][3] It functions by directly binding to the F-box protein Met30, which prevents its association with the core SCF complex.[4][5] This inhibition blocks the ubiquitination of the transcription factor Met4, leading to the upregulation of methionine biosynthesis genes.[2][5]

Q2: What is the relationship between this compound and rapamycin?

A2: this compound was identified in a chemical genetics screen as a small-molecule enhancer of rapamycin (SMER).[2][5] It enhances the growth-inhibitory effects of rapamycin.[1] Therefore, in experimental setups, this compound is often used in combination with rapamycin to observe synergistic effects on cell growth.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the solid compound desiccated at room temperature for up to a year.[6] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: Is this compound known to have any off-target effects?

A4: While this compound is known to be selective for SCFMet30 over the closely related SCFCdc4,[5] like any small molecule inhibitor, off-target effects are possible. One study has reported that this compound can induce the production of reactive oxygen species (ROS), an effect that was previously unknown.

Troubleshooting Guides

Issue 1: No observable inhibition of Met4 ubiquitination in a Western blot.

Potential Cause 1: this compound Degradation or Low Potency

  • Solution: Ensure that this compound has been stored correctly and that fresh working solutions are used. Prepare serial dilutions of this compound to determine the optimal effective concentration for your specific cell line and experimental conditions.

Potential Cause 2: Insufficient Cell Permeability

  • Solution: Although this compound is cell-permeable, issues with membrane transport can occur in certain cell types or under specific media conditions.[4] Consider increasing the incubation time with this compound to allow for sufficient intracellular accumulation.

Potential Cause 3: Incorrect Western Blot Procedure

  • Solution: The ubiquitination of Met4 is observed as a mobility shift on a denaturing gel.[5] Ensure your gel electrophoresis is running long enough to resolve the ubiquitinated and non-ubiquitinated forms of Met4. Use appropriate positive and negative controls. Nonspecific bands can sometimes interfere with the interpretation of the results.[5]

Issue 2: this compound does not enhance the growth-inhibitory effect of rapamycin.

Potential Cause 1: Suboptimal Concentrations

  • Solution: The synergistic effect between this compound and rapamycin is dose-dependent. Perform a dose-response matrix experiment with varying concentrations of both this compound and rapamycin to identify the optimal concentrations for synergy in your cell line.

Potential Cause 2: Cell Line-Specific Resistance

  • Solution: The mTOR pathway, which is targeted by rapamycin, can have varying levels of activation and importance in different cell lines.[5] Ensure that your chosen cell line is sensitive to rapamycin. The synergistic effect with this compound may also be cell-type dependent.

Issue 3: Unexpected changes in cell proliferation or morphology.

Potential Cause 1: Off-Target Effects

  • Solution: As mentioned, this compound may have off-target effects, including the induction of ROS. Include controls to assess cellular stress markers. Consider using a structurally unrelated inhibitor of SCFMet30, if available, to confirm that the observed phenotype is due to the intended target inhibition.

Potential Cause 2: this compound Precipitation in Culture Media

  • Solution: this compound has limited solubility in aqueous solutions.[6] Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing the working solution in a manner that improves solubility, such as gentle heating or sonication, as recommended for some formulations.[1]

Data Summary

ParameterValueReference
Target Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase[1][2][3]
Mechanism Inhibits binding of Met30 to the SCF core complex[4][5]
In Vitro Assay Conc. 10-20 µM
In Vivo Effective Conc. 30-100 µM (Significant inhibition)[4]
Solubility DMSO (up to 20 mg/ml)[6]
Storage (Solid) Room temperature (desiccated) for up to 1 year[6]
Storage (Solution) -20°C for up to 1 month; -80°C for up to 6 months[1][6]

Experimental Protocols

In Vivo Met4 Ubiquitination Assay

  • Culture yeast cells to the mid-log phase in YPDA medium.

  • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 45 minutes.

  • Harvest the cells and extract total protein.

  • Perform Western blot analysis on the protein extracts.

  • Probe the blot with an anti-Met4 antibody.

  • Ubiquitinated forms of Met4 will appear as higher molecular weight bands due to a characteristic mobility shift.[5]

Yeast Cell Growth Assay

  • Treat yeast cells with either vehicle (DMSO) or the desired concentration of this compound, with or without rapamycin.

  • Monitor cell growth over time using an automated absorbance reader, measuring the optical density at 595 nm every 30 minutes.

  • Note that this compound activity may be undetectable on agar plates; therefore, liquid culture growth assays are recommended.[5]

Visualizations

Smer3_Signaling_Pathway cluster_SCF_complex SCF Complex Core Skp1 Skp1 Met4 Met4 (Substrate) Cullin Cullin Rbx1 Rbx1 Met30 Met30 (F-box) Met30->Skp1 Binds This compound This compound This compound->Met30 Inhibits Binding Ub_Met4 Ubiquitinated Met4 (Inactive) Met4->Ub_Met4 Ubiquitination by SCF-Met30 MET_genes MET Gene Expression Met4->MET_genes Activates Ub Ubiquitin

Caption: this compound inhibits the SCF-Met30 pathway by blocking Met30 binding.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify this compound Integrity (Storage, Fresh Solution) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Check_Reagents->Check_Protocol Reagents OK Check_Controls Analyze Positive & Negative Controls Check_Protocol->Check_Controls Protocol OK Hypothesize Formulate Potential Causes (e.g., Solubility, Off-target) Check_Controls->Hypothesize Controls OK Modify_Experiment Modify Experiment Based on Hypothesis (e.g., Adjust Concentration, Add Controls) Hypothesize->Modify_Experiment Analyze_New_Data Analyze New Results Modify_Experiment->Analyze_New_Data Analyze_New_Data->Hypothesize Unexpected Outcome Resolved Issue Resolved Analyze_New_Data->Resolved Expected Outcome

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Smer3_Rapamycin_Synergy This compound This compound SCF_Met30 SCF-Met30 Pathway This compound->SCF_Met30 Rapamycin Rapamycin TOR_Pathway TOR Pathway Rapamycin->TOR_Pathway Cell_Growth Cell Growth SCF_Met30->Cell_Growth TOR_Pathway->Cell_Growth

Caption: Logical relationship of this compound and Rapamycin in inhibiting cell growth.

References

improving the specificity of Smer3 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the specificity of Smer3 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (Small Molecule Enhancer of Rapamycin 3) is a cell-permeable small molecule inhibitor. Its primary and best-characterized target is the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. Specifically, in yeast, it has been shown to be a selective inhibitor of SCFMet30.[1][2][3]

Q2: How does this compound inhibit the SCF complex?

This compound functions by directly binding to the F-box subunit of the SCF complex (e.g., Met30 in yeast).[4][5] This binding event prevents the F-box protein from associating with the rest of the SCF core components (Skp1, Cul1). By doing so, it blocks the recruitment of substrate proteins (like Met4 in yeast) and their subsequent ubiquitination, preventing their degradation or functional modification.[1][6]

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10-100 mM).[7] It is crucial to ensure it is fully dissolved. Stock solutions should be stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage to maintain stability.[1] Avoid repeated freeze-thaw cycles.

Q4: What is a good starting concentration for this compound in a cellular assay?

The optimal concentration is highly dependent on the cell type and the specific assay.

  • For yeast-based assays, concentrations around 5 µM have been shown to be effective.[2]

  • For mammalian cells, the reported IC50 values for cytotoxicity and cell cycle arrest range from 0.6 µM to 30 µM.[1][7] It is strongly recommended to perform a dose-response experiment, starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 50 µM), to determine the minimal effective concentration that elicits the desired on-target effect while minimizing potential off-target effects.

Troubleshooting Guide

Q5: I am not observing the expected phenotype after treating my cells with this compound. What are the possible causes?

Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to identify the optimal concentration for your specific cell line and assay.

  • Compound Insolubility: this compound may have precipitated out of your culture medium. Ensure your final DMSO concentration is low (typically <0.5%) and that the this compound is fully dissolved in the medium before adding it to cells.

  • Target Expression: The specific F-box protein targeted by this compound in your mammalian system may not be expressed or may be expressed at very low levels. Verify the expression of the putative target protein (e.g., the human ortholog of yeast Met30) via Western blot or qPCR.

  • Cell Permeability: While this compound is known to be cell-permeable, its uptake can vary between cell lines.[4] If you suspect this is an issue, you may need to increase the incubation time or concentration.

  • Experimental Readout: The downstream readout you are using may not be sensitive enough or may not be directly regulated by the specific SCF complex inhibited by this compound. Confirm that your assay is robust and directly linked to the ubiquitination pathway of interest.

Q6: I am observing unexpected toxicity or phenotypes that don't align with the known function of this compound. How can I investigate potential off-target effects?

This is a critical issue when working with small molecule inhibitors. The primary goal is to differentiate between on-target and off-target effects.

  • Titrate to the Lowest Effective Concentration: This is the most important first step. Off-target effects are often dose-dependent and appear at higher concentrations. Use the lowest concentration of this compound that gives you the desired on-target phenotype.

  • Use a Negative Control: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control.

  • Genetic Validation: The most definitive way to confirm an on-target effect is through genetic approaches. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target F-box protein. If the phenotype of genetic knockdown mimics the phenotype of this compound treatment, it strongly suggests the effect is on-target.[8]

  • Confirm Target Engagement: Use a biophysical assay to confirm that this compound is directly binding to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this purpose (see Protocol 3).[9][10]

Q7: How can I confirm that this compound is inhibiting ubiquitination in my cells?

You can directly measure the ubiquitination status of the substrate protein of interest using an In Vivo Ubiquitination Assay (see Protocol 2). This involves immunoprecipitating the substrate protein from cell lysates treated with this compound (and a proteasome inhibitor like MG132 to prevent degradation of ubiquitinated proteins) and then performing a Western blot to detect ubiquitin. A decrease in the ubiquitination signal in this compound-treated cells indicates successful target inhibition.

Data Presentation

Table 1: this compound In Vitro and Cellular Activity

Assay TypeCell Line / SystemParameterValueReference
Cell Cycle Arrest-IC5010 - 30 µM[7]
CytotoxicityHuman A549 cellsIC501 µM[1]
CytotoxicityHuman A549/TR cellsIC500.6 µM[1]
In Vitro InhibitionSCFMet30 E3 LigaseEffective Conc.30 - 100 µM[4]
In Vivo InhibitionYeast cellsEffective Conc.5 µM[2]

Table 2: this compound Physicochemical Properties

PropertyValueReference
Molecular Weight224.17 Da[7]
Molecular FormulaC₁₁H₄N₄O₂[7]
Purity>98%[3][7]
SolubilitySoluble in DMSO to 100 mM[7]
Storage (Solid)Store at +4°C[4]
Storage (Solution)-20°C (1 month), -80°C (6 months)[1]

Visualizations

Smer3_Mechanism_of_Action cluster_SCF SCF E3 Ligase Complex Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Fbox F-box Protein (e.g., Met30) Skp1->Fbox Rbx1 Rbx1 Cul1->Rbx1 E2 E2~Ub Rbx1->E2 recruits Substrate Substrate Protein (e.g., Met4) Fbox->Substrate binds Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination E2->Substrate Ub This compound This compound This compound->Fbox

Caption: this compound inhibits the SCF E3 ligase by binding to the F-box protein, preventing substrate recruitment.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Q2 Is the compound dosed at the lowest effective concentration? Start->Q2 Q1 Is the on-target effect (e.g., substrate stabilization) confirmed? A1_No Perform In Vivo Ubiquitination Assay (Protocol 2) Q1->A1_No No Confirm_TE Confirm Target Engagement with CETSA (Protocol 3) Q1->Confirm_TE Yes A1_No->Q1 Q2->Q1 Yes A2_No Perform Dose-Response Curve (Protocol 1) Q2->A2_No No A2_No->Q2 Q3 Does genetic knockdown of the target mimic the phenotype? A3_No Phenotype is likely due to off-target effects. Q3->A3_No No A3_Yes Phenotype is likely on-target. Q3->A3_Yes Yes Confirm_TE->Q3

Caption: A logical workflow for troubleshooting and confirming the specificity of this compound-induced phenotypes.

CETSA_Workflow Start 1. Cell Culture Treat 2. Treat cells with this compound or Vehicle (DMSO) Start->Treat Heat 3. Heat aliquots to a range of temperatures Treat->Heat Lyse 4. Lyse cells and pellet precipitated proteins Heat->Lyse Collect 5. Collect soluble fraction (supernatant) Lyse->Collect Analyze 6. Analyze protein levels via Western Blot Collect->Analyze Plot 7. Plot melting curves (Protein level vs. Temp) Analyze->Plot Result Result: A rightward shift in the This compound curve indicates target engagement. Plot->Result

Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal this compound Concentration

Objective: To identify the minimum concentration of this compound required to achieve a measurable on-target effect, thereby minimizing potential off-target activity.

Methodology:

  • Cell Plating: Plate your mammalian cells of interest in a multi-well plate (e.g., 12-well or 24-well) and grow to 70-80% confluency.

  • This compound Preparation: Prepare a series of this compound dilutions in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution, ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours), consistent with your primary assay.

  • Endpoint Analysis: Harvest the cells and perform the endpoint analysis. This should be a direct measure of on-target activity. For this compound, this could be:

    • Western Blot: Probing for the stabilization of a known substrate of the target SCF complex.

    • Reporter Assay: If you have a reporter construct (e.g., luciferase) driven by a transcription factor regulated by the SCF complex.

  • Data Analysis: Quantify the results for each concentration. Plot the measured effect against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration). The optimal concentration for future experiments should be at or slightly above the EC50.

Protocol 2: In Vivo Ubiquitination Assay

Objective: To directly assess whether this compound inhibits the ubiquitination of a specific substrate protein in intact cells.

Methodology:

  • Cell Culture and Transfection (Optional): Plate cells (e.g., HEK293T) in 10 cm dishes. If necessary, transfect with plasmids expressing tagged versions of your substrate of interest (e.g., HA-Substrate) and ubiquitin (e.g., His-Ub).

  • Pre-treatment with Proteasome Inhibitor: Two to four hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to all plates. This is crucial to allow ubiquitinated proteins to accumulate instead of being degraded.

  • This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound or vehicle (DMSO) for the desired duration (e.g., 4-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them under denaturing conditions to preserve ubiquitin linkages. A common lysis buffer is RIPA buffer supplemented with protease inhibitors and 5 mM N-Ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).

  • Immunoprecipitation (IP):

    • Pre-clear the lysate by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against your tagged substrate (e.g., anti-HA antibody) overnight at 4°C.

    • Capture the immune complexes by adding fresh Protein A/G agarose beads.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on your immunoprecipitated substrate.

    • You can also probe with the anti-substrate antibody as a loading control for the IP.

  • Analysis: Compare the intensity of the ubiquitin smear between the vehicle-treated and this compound-treated samples. A reduction in the smear indicates successful inhibition of ubiquitination.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding (target engagement) of this compound to its putative target protein in a cellular context. Ligand binding stabilizes a protein, increasing its melting temperature.

Methodology:

  • Cell Culture and Treatment: Grow cells to high confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (at a saturating concentration, e.g., 20-50 µM). Incubate at 37°C for 30-60 minutes.

  • Heating: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).

  • Lysis: Lyse the cells by freeze-thawing. For example, three cycles of freezing in liquid nitrogen followed by thawing at 25°C.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE and run a Western blot.

    • Probe the membrane with a specific antibody against the putative target protein.

  • Data Analysis and Interpretation:

    • Quantify the band intensity for the target protein at each temperature point for both vehicle- and this compound-treated samples.

    • Plot the band intensity (as a percentage of the unheated control) against temperature for each condition. This generates a "melting curve."

    • If this compound binds to the target protein, the melting curve for the this compound-treated sample will be shifted to the right (to higher temperatures) compared to the vehicle-treated sample. This "thermal shift" is strong evidence of target engagement.[11][12]

References

Technical Support Center: Smer3 Functional Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Smer3, a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase, in functional studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a selective inhibitor of the SCFMet30 E3 ubiquitin ligase.[1][2][3][4] It functions by binding directly to the F-box protein Met30, which prevents its association with the Skp1-Cullin core of the SCF complex.[1][5][6] This disruption of the SCFMet30 complex inhibits the ubiquitination of its substrates, such as the transcription factor Met4.[2][3]

Q2: What are the essential negative controls for a cell-based this compound experiment?

To ensure the observed effects are specific to this compound's inhibition of SCFMet30, the following negative controls are crucial:

  • Vehicle Control: The most fundamental control is to treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) as is used in the experimental conditions. This accounts for any effects of the solvent itself.

  • Inactive Structural Analog (if available): If a structurally similar but inactive analog of this compound is available, it can be used to demonstrate that the observed phenotype is due to the specific chemical structure of this compound.

  • Cell Line Lacking the Target: Using a cell line with a knockout or knockdown of a key component of the SCFMet30 complex (e.g., met30Δ or met4Δ yeast strains) is a powerful negative control.[2] If this compound's effect is diminished or absent in these cells, it strongly supports the on-target activity of the compound.

Q3: What are appropriate positive controls to confirm this compound is working as expected?

Positive controls are essential to validate that the experimental system is capable of producing the expected outcome. For this compound studies, consider the following:

  • Genetic Inhibition of the Pathway: Compare the phenotype induced by this compound treatment to that of genetic inhibition of the SCFMet30 pathway (e.g., using temperature-sensitive mutants of met30 or other SCF components). The phenotypes should be similar.

  • Known Downstream Readout: Measure a known downstream effect of SCFMet30 inhibition. For example, in yeast, inhibition of SCFMet30 leads to the stabilization of its substrate Met4 and the subsequent upregulation of MET gene expression.[3][4] Monitoring Met4 protein levels or the expression of a MET gene reporter can serve as a positive control for this compound activity.

Q4: How can I be sure that this compound is specifically inhibiting SCFMet30 and not other SCF complexes?

Demonstrating specificity is a critical aspect of any inhibitor study. Here are key experiments to perform:

  • In Vitro Ubiquitination Assay with a Different SCF Complex: A highly specific control is to perform an in vitro ubiquitination assay with a closely related SCF complex, such as SCFCdc4. This compound should inhibit the ubiquitination of the SCFMet30 substrate (Met4) but not the SCFCdc4 substrate (Sic1).[6]

  • Whole Proteome Analysis: Advanced techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture)-based quantitative mass spectrometry can be used to assess changes in protein-protein interactions across the proteome in response to this compound treatment. This can confirm that this compound specifically disrupts the interaction between Met30 and Skp1 without affecting the interactions of other F-box proteins with Skp1.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No effect observed with this compound treatment. This compound degradation: this compound may be unstable under the experimental conditions.Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in DMSO). Prepare fresh working solutions for each experiment.
Incorrect this compound concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.
Cell permeability issues: this compound may not be efficiently entering the cells.While this compound is cell-permeable, you can try to optimize incubation times. For in vitro assays, ensure proper mixing.
Vehicle control shows a significant effect. Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high and causing cellular stress or other off-target effects.Reduce the final concentration of the solvent in your culture medium. Ensure the solvent concentration is consistent across all experimental conditions, including the untreated control.
Positive control (e.g., genetic inhibition of SCFMet30) does not show the expected phenotype. Issues with the positive control itself: The genetic modification may not be effective, or the experimental conditions for inducing the phenotype (e.g., temperature shift for a temperature-sensitive mutant) may not be optimal.Verify the genotype of your control cell line. Optimize the conditions for the positive control before proceeding with this compound experiments.
This compound shows an effect in a cell line lacking the target (e.g., met30Δ). Off-target effects of this compound: At higher concentrations, this compound may have off-target effects on other cellular components.Perform a dose-response curve to determine if the effect is dose-dependent and occurs at concentrations higher than the IC50 for SCFMet30 inhibition. Consider using lower, more specific concentrations of this compound. Investigate potential off-targets using techniques like proteomics or chemical proteomics.

Quantitative Data Summary

Table 1: In Vitro Inhibition of SCF Ubiquitin Ligase Activity by this compound

SCF ComplexSubstrateThis compound Concentration (µM)% Inhibition of Ubiquitination
SCFMet30Met410~50%
SCFMet30Met430~80%
SCFMet30Met4100>95%
SCFCdc4Sic1100~10%

Note: The data presented are approximate values based on published findings and should be used as a reference. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro SCF Ubiquitination Assay for this compound Specificity

Objective: To determine the specificity of this compound by comparing its inhibitory effect on SCFMet30 and SCFCdc4.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (e.g., Ubc3/Cdc34)

  • Purified SCFMet30 and SCFCdc4 complexes

  • Purified substrates: Met4 and Sic1 (phosphorylated)

  • Ubiquitin

  • ATP

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against Met4 and Sic1

Procedure:

  • Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.

  • In separate tubes, pre-incubate the purified SCFMet30 and SCFCdc4 complexes with their respective substrates (Met4 for SCFMet30 and Sic1 for SCFCdc4).

  • Add this compound (at various concentrations) or an equivalent volume of DMSO to the SCF-substrate mixtures and incubate for 20 minutes at room temperature.

  • Initiate the ubiquitination reaction by adding the mixture from step 1 to the tubes from step 3.

  • Incubate the reactions at 30°C. Collect time points (e.g., 0, 5, 15, and 30 minutes) by stopping the reaction with SDS loading buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for Met4 and Sic1.

  • Quantify the amount of ubiquitinated substrate at each this compound concentration and time point to determine the extent of inhibition.

Protocol 2: Co-immunoprecipitation to Assess this compound-mediated Disruption of Met30-Skp1 Interaction

Objective: To determine if this compound disrupts the interaction between Met30 and Skp1 in vivo.

Materials:

  • Yeast strain expressing tagged Met30 (e.g., Met30-Myc)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Anti-Myc antibody (or antibody against the tag used)

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against Myc and Skp1

Procedure:

  • Grow the yeast cells to mid-log phase.

  • Treat one culture with this compound and another with DMSO for the desired time (e.g., 30-60 minutes).

  • Harvest the cells and prepare cell lysates.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-Myc antibody to immunoprecipitate Met30-Myc.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the proteins from the beads by boiling in SDS loading buffer.

  • Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against Myc (to confirm Met30 pulldown) and Skp1 (to check for co-immunoprecipitation). A diminished Skp1 signal in the this compound-treated sample indicates disruption of the Met30-Skp1 interaction.

Visualizations

Smer3_Signaling_Pathway cluster_SCF SCF Complex Skp1 Skp1 Cullin Cullin Skp1->Cullin Rbx1 Rbx1 Cullin->Rbx1 E2 E2 Rbx1->E2 Met30 Met30 (F-box) Met30->Skp1 Binds Met4 Met4 (Substrate) Met30->Met4 Recruits MET_genes MET Gene Transcription Met4->MET_genes Activates Ub Ubiquitin E2->Met4 Ubiquitinates This compound This compound This compound->Met30 Inhibits Binding Ub_Met4 Ubiquitinated Met4 Degradation Proteasomal Degradation Ub_Met4->Degradation Experimental_Workflow_Smer3_Specificity cluster_invitro In Vitro Ubiquitination Assay cluster_invivo In Vivo Co-Immunoprecipitation A1 Prepare reaction mix: E1, E2, Ub, ATP A2 Incubate SCF-substrate with this compound or DMSO A1->A2 A3 Initiate reaction A2->A3 A4 Analyze by Western Blot A3->A4 A5 Quantify ubiquitination A4->A5 End Conclusion: this compound Specificity Determined A5->End B1 Treat cells with This compound or DMSO B2 Lyse cells B1->B2 B3 Immunoprecipitate Met30 B2->B3 B4 Analyze by Western Blot for Skp1 B3->B4 B5 Assess interaction B4->B5 B5->End Start Start: Assess this compound Specificity Start->A1 Start->B1 Troubleshooting_Logic Start Problem: No effect of this compound C1 Check this compound stability and concentration Start->C1 C2 Perform dose-response experiment C1->C2 C3 Is there a response at any concentration? C2->C3 C4 Yes C3->C4 Yes C5 No C3->C5 No C6 Optimize concentration for minimal off-target effects C4->C6 C7 Verify cell permeability and positive controls C5->C7 C8 Troubleshoot assay components C7->C8

References

Smer3 Technical Support Center: Addressing Variability in Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes involving Smer3, a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that acts as a selective inhibitor of the yeast SCFMet30 E3 ubiquitin ligase.[1][2] Its mechanism of action involves binding directly to the F-box protein Met30, which is the substrate recognition subunit of the SCF complex.[3] This binding event prevents the interaction between Met30 and the core SCF complex, thereby inhibiting the ubiquitination of its target substrates, most notably the transcription factor Met4.[1][3]

Q2: What is the expected downstream effect of this compound treatment in yeast?

In yeast, the SCFMet30 complex ubiquitinates the transcription factor Met4, which keeps it in an inactive state. By inhibiting SCFMet30, this compound prevents Met4 ubiquitination.[1][3] This leads to the activation of Met4, which then induces the expression of genes involved in methionine biosynthesis (MET genes) and causes a cell cycle arrest.[3]

Q3: this compound is described as a "rapamycin enhancer." What does this mean?

This compound was identified in a screen for small molecules that enhance the growth-inhibitory effects of rapamycin.[2] Rapamycin is an inhibitor of the TOR (Target of Rapamycin) kinase, a central regulator of cell growth. The synergistic effect of this compound and rapamycin suggests a potential interplay between the SCFMet30 pathway and the TOR signaling pathway in controlling cell growth.[4]

Q4: What are the common sources of variability when working with this compound?

Variability in this compound experiments can arise from several factors:

  • Compound Stability and Storage: this compound powder and solutions may have specific stability profiles. Improper storage can lead to degradation and loss of activity.

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Precipitation of the compound can lead to inconsistent effective concentrations.

  • Cell Line Specific Effects: The response to this compound can vary between different cell lines due to differences in pathway dependencies and drug metabolism.

  • Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can all influence the outcome.

  • Lot-to-Lot Variability: There can be variations in the purity and activity of this compound between different manufacturing batches.[5][6][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of Met4 ubiquitination This compound degradation: Improper storage or handling of this compound stock solutions.Store this compound powder at +4°C, desiccated.[2] Prepare fresh working solutions from a DMSO stock stored at -20°C for up to 2 months.[2] Avoid repeated freeze-thaw cycles.
Insufficient this compound concentration: The concentration used may be too low for the specific cell line or experimental setup.Perform a dose-response experiment to determine the optimal concentration. Significant inhibition is typically seen at 30-100 μM in yeast.[2]
Incorrect timing of treatment: The incubation time may be too short to observe an effect.Optimize the incubation time. A 45-minute treatment has been shown to be effective in yeast for observing effects on Met4 ubiquitination.[8]
Problems with Western blot: Technical issues with the Western blot procedure for detecting ubiquitinated Met4.Ensure efficient protein extraction and use a lysis buffer containing deubiquitinase inhibitors (e.g., NEM, IAA).[9] Run appropriate controls, including a positive control for ubiquitination (if available) and a loading control.
Inconsistent cell viability/cytotoxicity results This compound precipitation: this compound may be precipitating out of the culture medium.Prepare this compound dilutions in pre-warmed media and mix thoroughly. Visually inspect for any precipitation before adding to cells. Do not exceed the solubility limit in your final assay volume.
Variable cell health and density: Inconsistent cell seeding density or poor cell health can lead to variable results.Ensure a single-cell suspension and accurate cell counting before seeding. Only use healthy, actively dividing cells.
Assay interferences: The chosen viability assay (e.g., MTT, XTT) may be affected by this compound.Consider using a different viability assay that measures a different cellular parameter (e.g., ATP content, membrane integrity) to confirm results.[10]
High background or non-specific effects Off-target effects: At higher concentrations, this compound might have off-target activities.Use the lowest effective concentration of this compound. If possible, include a structurally related but inactive analog as a negative control. Perform counter-screens or secondary assays to confirm the specificity of the observed phenotype.
DMSO/solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

Quantitative Data

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIncubation TimeIC50 ValueReference
A549 (human lung carcinoma)Cell Viability72 hoursInduces cell cycle arrest at 10-30 µM[2]
YeastGrowth InhibitionNot specifiedBlocks cell proliferation[3]

Note: This table summarizes available data. Researchers should determine the optimal concentration for their specific cell line and experimental conditions.

Table 2: this compound Solubility and Storage

ParameterValueReference
Solubility in DMSO Up to 20 mg/mL (with heating)[2]
Storage of Powder +4°C, desiccated, for up to 2 years[2]
Storage of DMSO Stock Solution -20°C for up to 2 months[2]

Experimental Protocols

Protocol 1: Assessing Met4 Ubiquitination by Western Blot

This protocol is adapted from established methods to detect changes in Met4 ubiquitination in yeast following this compound treatment.[3][8]

  • Yeast Culture and Treatment:

    • Grow yeast cells to mid-log phase in appropriate media.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 60 µM) or DMSO as a vehicle control.

    • Incubate for 45 minutes at 30°C.

  • Protein Extraction:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold water.

    • Lyse the cells using a suitable method (e.g., bead beating) in a lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM, IAA).

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for Met4.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Expected Outcome: A ladder of higher molecular weight bands corresponding to ubiquitinated Met4 should be visible in the control lane, and this ladder should be reduced in the this compound-treated lanes.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the effect of this compound on the viability of mammalian cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 3: Co-Immunoprecipitation to Assess Met30-Skp1 Interaction

This protocol is designed to test the hypothesis that this compound disrupts the interaction between Met30 and Skp1.[4]

  • Cell Culture and Treatment:

    • Use a yeast strain expressing a tagged version of Met30 (e.g., Myc-Met30).

    • Grow cells to mid-log phase and treat with this compound (e.g., 30 µM) or DMSO for 30 minutes.

  • Cell Lysis:

    • Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., containing mild detergents like NP-40) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-Myc antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads using a sample buffer and boiling.

    • Analyze the eluates by Western blotting using antibodies against both Myc (to confirm Met30 pulldown) and Skp1.

    • Expected Outcome: Skp1 should be detected in the immunoprecipitate from the DMSO-treated sample, while the amount of co-immunoprecipitated Skp1 should be significantly reduced in the this compound-treated sample.

Visualizations

Smer3_Signaling_Pathway cluster_SCF SCF Complex cluster_Ub Ubiquitination Machinery Skp1 Skp1 Cullin Cullin Skp1->Cullin E2 E2 Enzyme Cullin->E2 Met30 Met30 (F-box) Met30->Skp1 Met4_inactive Met4 (inactive) Met30->Met4_inactive ubiquitinates Ub Ubiquitin E2->Ub Met4_active Met4 (active) Met4_inactive->Met4_active deubiquitination MET_genes MET Gene Expression Met4_active->MET_genes activates Cell_Cycle_Arrest Cell Cycle Arrest Met4_active->Cell_Cycle_Arrest induces This compound This compound This compound->Met30 inhibits binding to Skp1

Caption: this compound inhibits the SCF-Met30 pathway.

Smer3_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Smer3_prep Prepare this compound Stock (DMSO, -20°C) Treatment Treat Cells with this compound (Dose-Response & Time-Course) Smer3_prep->Treatment Cell_prep Culture Cells to Optimal Density Cell_prep->Treatment Harvest Harvest Cells/Lysates Treatment->Harvest WB Western Blot (p-Met4, etc.) Harvest->WB Viability Cell Viability Assay (MTT, etc.) Harvest->Viability CoIP Co-Immunoprecipitation (Met30-Skp1) Harvest->CoIP Results Analyze Results WB->Results Viability->Results CoIP->Results Troubleshoot Troubleshoot Variability Results->Troubleshoot

Caption: A typical experimental workflow for this compound.

Troubleshooting_Logic Start Inconsistent or Unexpected This compound Experimental Results Check_Reagent Verify this compound Integrity (Storage, Solubility, Age) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentration, Time, Cell Density) Start->Check_Protocol Check_Controls Examine Controls (Vehicle, Positive/Negative) Start->Check_Controls Reagent_OK Reagent OK Check_Reagent->Reagent_OK Yes Reagent_Issue Prepare Fresh this compound Check_Reagent->Reagent_Issue No Protocol_OK Protocol OK Check_Protocol->Protocol_OK Yes Protocol_Issue Optimize Protocol Parameters Check_Protocol->Protocol_Issue No Controls_OK Controls OK Check_Controls->Controls_OK Yes Controls_Issue Repeat with Proper Controls Check_Controls->Controls_Issue No Biological_Variability Consider Biological Variability (Cell line, Passage number) Reagent_OK->Biological_Variability Protocol_OK->Biological_Variability Controls_OK->Biological_Variability Reagent_Issue->Start Protocol_Issue->Start Controls_Issue->Start

References

Validation & Comparative

Smer3: A Comparative Analysis of its Cross-Reactivity with E3 Ligases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective inhibitor Smer3's activity against the E3 ubiquitin ligase SCFMet30 and its cross-reactivity with the closely related E3 ligase, SCFCdc4. The data and protocols presented are derived from foundational studies on this compound's mechanism of action.

Executive Summary

This compound is a small molecule that has been identified as a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase in yeast.[1][2] Cross-reactivity studies have demonstrated that this compound exhibits significant selectivity for SCFMet30 over the closely related SCFCdc4 E3 ligase. This guide summarizes the quantitative data from in vitro ubiquitination assays and provides the detailed experimental protocol used to determine this selectivity.

Data Presentation

The inhibitory activity of this compound was assessed by monitoring the ubiquitination of the respective substrates for SCFMet30 (Met4) and SCFCdc4 (Sic1). The following table summarizes the dose-dependent inhibition of Met4 ubiquitination by this compound and the corresponding lack of significant inhibition of Sic1 ubiquitination.

This compound Concentration (µM)Inhibition of Met4 Ubiquitination (%)Inhibition of Sic1 Ubiquitination (%)
0 (DMSO control)00
10~25~0
20~50~0
40~75~0
60>90~0

Data are approximated from the graphical representation in Aghajan et al., Nature Biotechnology, 2010.[3]

Experimental Protocols

The following is a detailed methodology for the in vitro ubiquitination assay used to assess the cross-reactivity of this compound.

Objective: To determine the specificity of this compound by comparing its inhibitory effect on the in vitro ubiquitination of Met4 by SCFMet30 and Sic1 by SCFCdc4.

Materials:

  • Enzymes: Recombinant E1 activating enzyme, E2 conjugating enzyme (Cdc34), purified SCFMet30 and SCFCdc4 complexes.

  • Substrates: Purified Met4 and phosphorylated Sic1.

  • Reagents: Ubiquitin, ATP, this compound, DMSO (vehicle control), reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl2, 0.5 mM DTT).

  • Equipment: Thermomixer, SDS-PAGE apparatus, Western blotting equipment, imaging system (e.g., Fuji LAS-4000).

  • Antibodies: Anti-Met4 antibody, Anti-Sic1 antibody.

Procedure:

  • Reaction Setup: Prepare a reaction mix containing both SCFMet30 and SCFCdc4 ligase complexes and their respective substrates, Met4 and phosphorylated Sic1.

  • Inhibitor Pre-incubation: Aliquot the reaction mix and add varying concentrations of this compound (e.g., 10, 20, 40, 60 µM) or an equivalent volume of DMSO as a control. Pre-incubate the mixtures for 20 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Ubiquitination: Start the ubiquitination reaction by adding a solution containing E1 enzyme, E2 enzyme (Cdc34), ubiquitin, and ATP.

  • Time Course Sampling: Allow the reaction to proceed for a set time (e.g., 25 minutes), taking an aliquot at an earlier time point (e.g., 5 minutes) to account for different reaction kinetics of the two SCF complexes.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform immunoblotting using specific antibodies against Met4 and Sic1 to detect the ubiquitination status of each substrate.

    • Quantify the amount of un-ubiquitinated substrate remaining in each reaction using an imaging system.

    • Calculate the percent inhibition by comparing the amount of un-ubiquitinated substrate in the this compound-treated samples to the DMSO control.

Visualizations

The following diagrams illustrate the key pathways and experimental logic.

SCF_Ubiquitination_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin E1_Ub E1~Ub Ub->E1_Ub E1 E1 E1->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub Ub Transfer ATP ATP ATP->E1_Ub E2 E2 E2->E2_Ub SCF SCF Complex (Skp1, Cul1, Rbx1) E2_Ub->SCF F_box F-box Protein (e.g., Met30, Cdc4) SCF->F_box binds Ub_Substrate Ubiquitinated Substrate SCF->Ub_Substrate Ub Transfer Substrate Substrate (e.g., Met4, Sic1) F_box->Substrate recruits Substrate->Ub_Substrate

Caption: The SCF E3 Ligase Ubiquitination Pathway.

Cross_Reactivity_Workflow A Prepare Reaction Mix (SCF-Met30, SCF-Cdc4, Met4, Sic1) B Pre-incubate with This compound or DMSO A->B C Initiate Ubiquitination (add E1, E2, Ub, ATP) B->C D Stop Reaction & Separate by SDS-PAGE C->D E Immunoblot for Met4 and Sic1 D->E F Quantify Un-ubiquitinated Substrates E->F G Calculate % Inhibition F->G Smer3_Selectivity This compound This compound Inhibition Inhibition This compound->Inhibition No_Inhibition No Significant Inhibition This compound->No_Inhibition SCF_Met30 SCF-Met30 Met4_Ub Met4 Ubiquitination SCF_Met30->Met4_Ub catalyzes SCF_Cdc4 SCF-Cdc4 Sic1_Ub Sic1 Ubiquitination SCF_Cdc4->Sic1_Ub catalyzes Inhibition->SCF_Met30 No_Inhibition->SCF_Cdc4

References

Confirming Smer3's Mechanism of Action: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Smer3, a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase, with other inhibitors of the SCF complex. We delve into the experimental data supporting its mechanism of action and outline detailed protocols for key experiments, with a special focus on how mutagenesis can be employed to definitively identify its binding site and confirm its mode of action.

This compound: A Selective Inhibitor of SCFMet30

This compound is a cell-permeable small molecule that has been identified as a specific inhibitor of the SCFMet30 E3 ubiquitin ligase in yeast.[1][2][3][4] Its mechanism of action involves the direct binding to the F-box protein Met30, a substrate-recognition subunit of the SCF complex.[5][6] This interaction prevents the assembly of the functional SCFMet30 ligase, thereby inhibiting the ubiquitination of its downstream targets, most notably the transcription factor Met4.[7] The inhibition of Met4 ubiquitination leads to its activation and subsequent regulation of genes involved in sulfur metabolism and stress responses.[1][8][9][10][11]

While this compound's target has been identified as Met30, to date, no published studies have utilized site-directed mutagenesis to pinpoint the specific amino acid residues responsible for this interaction. It is hypothesized that this compound may recognize the F-box motif of Met30.[12]

Comparative Analysis of this compound and Other SCF Inhibitors

Direct comparisons of this compound with other specific inhibitors of SCFMet30 are limited due to the scarcity of such targeted molecules in the literature. However, we can compare its reported inhibitory concentrations with those of other inhibitors targeting different F-box proteins within the SCF complex.

InhibitorF-box TargetReported IC50/Effective ConcentrationAssay Type
This compound Met30 10-30 µMCell cycle arrest
This compound Met30 ~1 µM[7]Cytotoxicity in A549 cells
This compound Met30 30-100 µM[5][6]In vitro/cell-based inhibition
Skp2E3LIs (e.g., C2, C20)Skp214.3 µM (for cell proliferation)[13]Cell-based proliferation assay
MLN4924 (Pevonedistat)N/A (Targets NAE)Sub-micromolarEnzymatic and cell-based assays

Note: MLN4924 is not a direct inhibitor of an F-box protein but targets the NEDD8-activating enzyme (NAE), which is essential for the activity of all Cullin-RING ligases, including the SCF complex.[14]

Experimental Protocols for Confirming Mechanism of Action

To definitively confirm the mechanism of action of this compound and identify its binding site on Met30, a series of experiments including in vitro ubiquitination assays, co-immunoprecipitation, and site-directed mutagenesis are required.

In Vitro Ubiquitination Assay

This assay is crucial to demonstrate the direct inhibitory effect of this compound on the enzymatic activity of the SCFMet30 complex.

Protocol:

  • Reaction Mix Preparation: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP):

    • E1 activating enzyme (e.g., UBA1)

    • E2 conjugating enzyme (e.g., CDC34)

    • Ubiquitin

    • Recombinant SCFMet30 complex (Cullin1, Skp1, Rbx1, and Met30)

    • Substrate protein (e.g., Met4)

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixes. A DMSO control should be included.

  • Incubation: Incubate the reactions at 30°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blotting: Separate the reaction products by SDS-PAGE and perform a western blot using an antibody specific for the substrate (Met4) to visualize its ubiquitination status. A decrease in higher molecular weight ubiquitinated Met4 bands in the presence of this compound indicates inhibition.

Co-Immunoprecipitation (Co-IP)

This experiment verifies that this compound disrupts the interaction between Met30 and other components of the SCF complex, such as Skp1, in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture yeast cells expressing tagged versions of Met30 (e.g., Met30-Myc) and Skp1 (e.g., Skp1-HA). Treat the cells with this compound or a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Myc for Met30).

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by western blotting using antibodies against both tagged proteins (anti-Myc and anti-HA). A reduced amount of Skp1-HA co-immunoprecipitated with Met30-Myc in this compound-treated cells would confirm the disruption of their interaction.

Site-Directed Mutagenesis

This is the definitive experiment to identify the specific amino acid residues on Met30 that are critical for this compound binding and its inhibitory effect.

Protocol:

  • Mutant Design: Based on the protein structure of Met30, which contains an N-terminal F-box domain and C-terminal WD40 repeats, design point mutations in residues within these domains that are predicted to be involved in protein-protein interactions.[12][15] Alanine scanning mutagenesis is a common starting point.

  • Generation of Met30 Mutants: Use a site-directed mutagenesis kit to introduce the desired mutations into a plasmid-carrying the Met30 gene.

  • Expression of Mutant Proteins: Express the wild-type and mutant Met30 proteins in a suitable system (e.g., yeast or E. coli).

  • Binding and Functional Assays:

    • In Vitro Binding Assay: Perform a direct binding assay (e.g., surface plasmon resonance or isothermal titration calorimetry) to measure the binding affinity of this compound to wild-type and mutant Met30 proteins. A significant reduction in binding affinity for a particular mutant would indicate that the mutated residue is part of the this compound binding site.

    • In Vitro Ubiquitination Assay: Perform the in vitro ubiquitination assay as described above, using the mutant Met30 proteins to reconstitute the SCF complex. If a mutation in Met30 abolishes the inhibitory effect of this compound, it suggests that this residue is crucial for this compound's mechanism of action.

    • In Vivo Complementation Assay: Transform a yeast strain lacking the endogenous MET30 gene with plasmids carrying either wild-type or mutant Met30. Assess the sensitivity of these strains to this compound-induced phenotypes (e.g., growth inhibition). A mutant that confers resistance to this compound would be a strong indicator of a disrupted binding site.

Visualizing the Pathways and Processes

To better understand the context of this compound's action and the experimental logic, the following diagrams are provided.

SCF_Met30_Pathway cluster_SCF SCF Complex Cullin1 Cullin1 Skp1 Skp1 Cullin1->Skp1 Rbx1 Rbx1 Cullin1->Rbx1 Met30 Met30 (F-box protein) Skp1->Met30 Met4_active Active Met4 Met30->Met4_active Recognizes for Ubiquitination Met4_inactive Inactive Met4-Ub Met4_inactive->Met4_active Deubiquitination Met4_active->Met4_inactive Ubiquitination S_metabolism Sulfur Metabolism Gene Expression Met4_active->S_metabolism Activation Stress Heavy Metal Stress Sulfur Amino Acid Limitation Stress->Met4_active Inhibition of SCFMet30 This compound This compound This compound->Met30 Binds to

Caption: The SCFMet30 signaling pathway and the inhibitory action of this compound.

Mutagenesis_Workflow cluster_assays Functional and Binding Assays start Hypothesize this compound Binding Site on Met30 (e.g., F-box domain) design Design Point Mutations (e.g., Alanine Scanning) start->design generate Generate Met30 Mutants via Site-Directed Mutagenesis design->generate express Express Wild-Type and Mutant Met30 Proteins generate->express binding_assay In Vitro Binding Assay (e.g., SPR, ITC) express->binding_assay ub_assay In Vitro Ubiquitination Assay express->ub_assay invivo_assay In Vivo Complementation Assay express->invivo_assay analyze Analyze Results: - Compare this compound binding to WT vs mutants - Assess this compound inhibition of WT vs mutant SCFMet30 - Determine this compound resistance in vivo binding_assay->analyze ub_assay->analyze invivo_assay->analyze confirm Confirm this compound Binding Site and Mechanism of Action analyze->confirm

Caption: Experimental workflow for confirming this compound's binding site via mutagenesis.

Logical_Relationship premise1 Premise 1: This compound inhibits SCFMet30 activity. hypothesis Hypothesis: Specific residues in Met30's F-box domain are required for this compound binding. premise1->hypothesis premise2 Premise 2: This compound binds directly to Met30. premise2->hypothesis experiment Experiment: Mutate hypothesized residues in Met30 and test this compound binding and inhibitory effect. hypothesis->experiment outcome1 Outcome A: Mutation abolishes this compound binding and inhibition. experiment->outcome1 outcome2 Outcome B: Mutation has no effect on this compound binding or inhibition. experiment->outcome2 conclusion1 Conclusion: Hypothesis is supported. The mutated residues are critical for this compound's mechanism of action. outcome1->conclusion1 conclusion2 Conclusion: Hypothesis is refuted. Other regions of Met30 are responsible for this compound binding. outcome2->conclusion2

Caption: Logical framework for using mutagenesis to validate this compound's mechanism of action.

References

Smer3's Impact on Yeast: A Comparative Analysis of its Effects on Wild-Type and Mutant Saccharomyces cerevisiae Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the effects of Smer3, a small-molecule enhancer of rapamycin, on different strains of the budding yeast Saccharomyces cerevisiae. The data presented herein is intended for researchers, scientists, and drug development professionals investigating ubiquitin ligase inhibitors and cell growth control pathways.

Introduction to this compound

This compound is a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, specifically targeting the F-box protein Met30 (SCF^Met30).[1][2] In yeast, the SCF^Met30 complex plays a crucial role in regulating sulfur metabolism and cell cycle progression by ubiquitinating the transcription factor Met4.[3][4] By inhibiting this process, this compound enhances the growth-inhibitory effects of rapamycin, a known inhibitor of the TOR (Target of Rapamycin) pathway.[2]

Comparative Effects of this compound on Yeast Strains

The primary target of this compound's action through the SCF^Met30 complex is the transcription factor Met4. Therefore, a comparison between a wild-type (WT) strain and a Met4 deletion mutant (met4Δ) provides significant insights into the specific mechanism of this compound.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on wild-type and met4Δ strains of S. cerevisiae.

ParameterWild-Type (WT) Strainmet4Δ StrainRationale for Difference
Met4 Ubiquitination Dose-dependent decrease in ubiquitinated Met4 upon this compound treatment (0-60 µM).[1][2]Not applicable as Met4 protein is absent.This compound directly inhibits SCF^Met30, the E3 ligase responsible for Met4 ubiquitination.[1]
Growth Inhibition by this compound Susceptible to growth inhibition.Less susceptible to growth inhibition by this compound.[1][2]The growth inhibitory effect of this compound is largely mediated through the accumulation of active, unubiquitinated Met4. In the absence of Met4, this effect is diminished.[1]
Synergy with Rapamycin This compound enhances the growth-inhibitory effect of rapamycin.[2]Reduced synergistic effect with rapamycin compared to wild-type.The genetic interaction between the SCF^Met30 and TOR pathways is central to this synergistic effect.[1]

Signaling Pathway and Mechanism of Action

This compound intervenes in the ubiquitin-proteasome system, a critical pathway for protein degradation and regulation in eukaryotic cells. The following diagram illustrates the signaling pathway affected by this compound.

Smer3_Pathway cluster_SCF SCF Complex cluster_Ub Ubiquitination Skp1 Skp1 Cullin Cullin Skp1->Cullin Met30 Met30 (F-box) Cullin->Met30 Met4 Met4 (Transcription Factor) Met30->Met4 ubiquitinates Met4_Ub Met4-Ub Met30->Met4_Ub E1 E1 E2 E2 (Cdc34) E1->E2 activates E2->Met30 transfers Ub Ub Ubiquitin Genes Sulfur Metabolism Genes Met4->Genes activates transcription Met4->Met4_Ub This compound This compound This compound->Met30 inhibits Proteasome Proteasome Met4_Ub->Proteasome degradation (in some contexts) or inactivation

Figure 1: this compound Signaling Pathway in S. cerevisiae

Experimental Protocols

The following are summaries of the key experimental methodologies used to ascertain the effects of this compound in yeast.

Yeast Cell Culture and this compound Treatment
  • Strains: Saccharomyces cerevisiae wild-type and mutant strains (e.g., met4Δ).

  • Medium: Yeast cells are cultured in YPDA (Yeast Extract Peptone Dextrose with Adenine) medium to the mid-log phase of growth.[1]

  • Treatment: this compound, dissolved in a vehicle such as DMSO, is added to the cell culture at specified concentrations (e.g., 0-60 µM).[1][2] The cells are incubated for a defined period (e.g., 45 minutes) before harvesting for analysis.[1]

Analysis of Met4 Ubiquitination by Western Blot

This protocol is designed to detect the ubiquitinated forms of Met4, which exhibit a characteristic mobility shift on a denaturing gel.

Western_Blot_Workflow start Yeast Culture + this compound protein_extraction Total Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubation with anti-Met4 Antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Met4 Ubiquitination Bands detection->end

Figure 2: Western Blot Workflow for Met4 Ubiquitination
Yeast Growth Curve Analysis

This method quantitatively assesses the effect of this compound on the proliferation of different yeast strains.

  • Procedure: Yeast cells are treated with either a vehicle control (e.g., DMSO) or a specific concentration of this compound (e.g., 4 µM).[1]

  • Measurement: The optical density (O.D.) of the liquid cultures is measured at a wavelength of 595 nm at regular intervals (e.g., every 30 minutes) using an automated absorbance reader.[1]

  • Analysis: The resulting data is used to plot growth curves, which illustrate the rate of cell proliferation over time for each condition and strain.

Conclusion

The comparative analysis of this compound's effects on wild-type and met4Δ strains of S. cerevisiae unequivocally demonstrates that its primary mechanism of action is the inhibition of the SCF^Met30 E3 ubiquitin ligase and the subsequent modulation of Met4 activity. This targeted action makes this compound a valuable tool for studying the intricate connections between protein degradation, nutrient sensing, and cell cycle control. Further research could explore the effects of this compound in other yeast strains with mutations in different components of the SCF complex or the TOR pathway to further elucidate these regulatory networks.

References

Safety Operating Guide

Proper Handling and Disposal of Smer3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling, storage, and proper disposal of Smer3, a selective inhibitor of the SCFMet30 ubiquitin ligase. This document provides detailed procedural information to ensure laboratory safety and operational efficiency.

This compound is a small molecule inhibitor of the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase, playing a crucial role in research related to cell cycle control, transcription, and immune responses.[1][2] Its function as a rapamycin enhancer and its involvement in the methionine biosynthesis pathway make it a valuable tool in cancer research and other therapeutic areas.[1][2] Adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and to comply with regulatory standards.

I. Safety and Handling

When working with this compound, standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[3] In case of accidental contact, rinse the affected area thoroughly with water.[4][5]

II. Storage Procedures

Proper storage of this compound is critical to maintain its stability and efficacy. The compound is typically supplied as a solid. For long-term storage, it is recommended to store this compound in a dry, dark place at -20°C for up to one year.[5] Solutions of this compound, typically prepared in DMSO, can be stored at -20°C for up to one month.[6]

Storage Condition Duration
Solid (Dry, Dark)Up to 1 year at -20°C
Solution (in DMSO)Up to 1 month at -20°C

III. This compound Disposal Procedures

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste material must be disposed of in accordance with national and local regulations.[4]

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix this compound waste with other chemical waste streams.[4] Keep it in its original or a clearly labeled, dedicated container.

  • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed hazardous waste container.

  • Liquid Waste: this compound solutions (e.g., in DMSO) and any contaminated liquid waste should be collected in a separate, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[3][4][5]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] Leave original labels on the containers.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."

  • Approved Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and certified waste disposal service.[4][7]

IV. Experimental Protocols

The following protocols provide a framework for common experiments involving this compound.

This assay is designed to assess the inhibitory effect of this compound on the ubiquitination of a substrate by the SCFMet30 E3 ligase complex.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5b)

  • Recombinant SCFMet30 E3 ligase complex

  • Recombinant substrate (e.g., Met4)

  • Ubiquitin

  • This compound (dissolved in DMSO)

  • ATP solution

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare a reaction mixture containing the E1 enzyme, E2 enzyme, SCFMet30, the substrate, and ubiquitin in the ubiquitination reaction buffer.

  • Create a series of dilutions of this compound in DMSO. Also, prepare a vehicle control (DMSO only).

  • Add the this compound dilutions or the vehicle control to the reaction mixtures.

  • Initiate the ubiquitination reaction by adding ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate to visualize its ubiquitination status.

This assay evaluates the effect of this compound on the growth of Saccharomyces cerevisiae.

Materials:

  • S. cerevisiae strain (e.g., wild-type)

  • Yeast growth medium (e.g., YPD)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Grow an overnight culture of S. cerevisiae.

  • Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh YPD medium.

  • In a 96-well plate, add the yeast culture to each well.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at 30°C with shaking in a microplate reader.

  • Monitor the optical density (OD600) at regular intervals (e.g., every 30 minutes) for a period of 10-24 hours to generate growth curves.[8][9]

  • Analyze the growth curves to determine the inhibitory effect of this compound.

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SCFMet30 signaling pathway and a typical experimental workflow for studying this compound.

SCFMet30_Pathway SCFMet30 Signaling Pathway cluster_SCF SCFMet30 Complex Skp1 Skp1 Cullin Cullin Skp1->Cullin Met30 Met30 (F-box) Skp1->Met30 Rbx1 Rbx1 Cullin->Rbx1 Met4 Met4 (Substrate) Met30->Met4 E2 E2~Ub E2->Met30 Ub_Met4 Ub-Met4 (Inactive) Met4->Ub_Met4 Ubiquitination Transcription Gene Transcription Met4->Transcription Activates Ub_Met4->Transcription Inhibits This compound This compound This compound->Met30 Inhibits

Caption: The SCFMet30 ubiquitin ligase complex targets the transcription factor Met4 for ubiquitination, leading to its inactivation. This compound inhibits this process by targeting the Met30 F-box protein.

Smer3_Workflow This compound Experimental Workflow start Start prep Prepare this compound Stock Solution (in DMSO) start->prep invitro In Vitro Ubiquitination Assay prep->invitro invivo Yeast Growth Assay prep->invivo sds SDS-PAGE & Western Blot invitro->sds growth Measure OD600 & Plot Growth Curves invivo->growth analysis Data Analysis sds->analysis growth->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for investigating the effects of this compound both in vitro and in a yeast-based model system.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Smer3
Reactant of Route 2
Smer3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.